5-Bromo-3-pyridylacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromopyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-6-1-5(2-7(10)11)3-9-4-6/h1,3-4H,2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETIDNDXXGCJCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384362 | |
| Record name | 5-BROMO-3-PYRIDYLACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39891-12-8 | |
| Record name | 5-BROMO-3-PYRIDYLACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-bromopyridin-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-3-pyridylacetic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 5-Bromo-3-pyridylacetic acid, a key heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core properties, synthetic pathways, reactivity, and critical applications, grounding all claims in authoritative scientific literature.
Introduction: The Strategic Importance of a Versatile Scaffold
This compound belongs to the class of pyridylacetic acids, which are derivatives of the highly prevalent pyridine heterocycle. The pyridine ring is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs, including vitamins B3 and B6.[1] The strategic placement of a bromine atom and an acetic acid moiety on the pyridine ring makes this compound a particularly valuable and versatile intermediate in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and dyestuffs.[2][3][4] Its structure allows for diverse chemical modifications, making it a cornerstone for building libraries of novel compounds in drug discovery programs.
Molecular Structure and Chemical Identifiers
The unique arrangement of functional groups dictates the compound's reactivity and utility. The bromine atom at the 5-position provides a handle for cross-coupling reactions, while the acetic acid group at the 3-position can be readily converted into esters, amides, or other functional derivatives.
Caption: Chemical Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 39891-12-8 | [3][5][6] |
| Molecular Formula | C₇H₆BrNO₂ | [2][3][5] |
| Molecular Weight | 216.03 g/mol | [4][6] |
| IUPAC Name | 2-(5-bromopyridin-3-yl)acetic acid | [3] |
| Synonyms | 5-Bromo-3-pyridineacetic acid, (5-Bromopyridin-3-Yl)Acetic Acid | [2][5] |
| InChI Key | UETIDNDXXGCJCE-UHFFFAOYSA-N | [3] |
| SMILES | OC(=O)CC1=CC(Br)=CN=C1 |[3] |
Physicochemical and Safety Properties
Understanding the physical properties and safety profile of a compound is paramount for its effective and safe handling in a laboratory setting.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to off-white, pale brown, or cream to orange powder/lumps | [2][3] |
| Melting Point | 182-185 °C | [7] |
| Boiling Point | 349.9 °C at 760 mmHg | [7] |
| Density | 1.71 g/cm³ | [7][8] |
| Solubility | Soluble in polar solvents like water and alcohols. Sparingly soluble (15 g/L at 25 °C, calculated). | [2][8] |
| LogP | 1.47120 |[7] |
Safety and Handling: this compound requires careful handling. According to safety data sheets, it is classified with the following hazards:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage: Should be stored sealed in a dry environment at room temperature.[6]
Synthesis and Reactivity
Synthetic Strategies
Pyridylacetic acid derivatives are typically synthesized from readily available halopyridines or by activating pyridine-N-oxides.[9] Synthetic routes often involve palladium-catalyzed cross-coupling reactions or direct SNAr reactions with activated methylene compounds like malonates, followed by hydrolysis and decarboxylation.[9]
A modern and efficient approach involves a three-component synthesis. This method leverages the dual reactivity of Meldrum's acid derivatives, which first act as nucleophiles to substitute activated pyridine-N-oxides and then as electrophiles for ring-opening and decarboxylation by various nucleophiles.[9][10] This strategy is advantageous as it allows for the convenient construction of substituted pyridylacetic acid derivatives in a single streamlined process.[9]
References
- 1. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]
- 2. CAS 39891-12-8: this compound | CymitQuimica [cymitquimica.com]
- 3. 5-Bromo-3-pyridineacetic acid, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound CAS#: 39891-12-8 [m.chemicalbook.com]
- 5. pschemicals.com [pschemicals.com]
- 6. 39891-12-8|this compound|BLD Pharm [bldpharm.com]
- 7. alfa-chemical.com [alfa-chemical.com]
- 8. CAS # 39891-12-8, 5-Bromo-3-pyridineacetic acid, (5-Bromopyridin-3-yl)acetic acid, 2-(5-Bromopyridin-3-yl)acetic acid, this compound - chemBlink [chemblink.com]
- 9. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 5-Bromo-3-pyridylacetic Acid: Structure, Reactivity, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Bromo-3-pyridylacetic Acid
This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research.[1][2] Its structure, featuring a pyridine ring substituted with both a reactive bromine atom and a carboxylic acid moiety, offers multiple avenues for synthetic diversification. This guide provides a comprehensive overview of the structure, physicochemical properties, and characteristic reactivity of this compound, with a focus on its application in key synthetic transformations. Detailed, field-proven protocols for Suzuki-Miyaura coupling, amide bond formation, and esterification are presented to empower researchers in their synthetic endeavors.
Physicochemical Properties and Structural Attributes
This compound is typically a white to off-white solid, soluble in polar organic solvents.[2] Its key identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 39891-12-8 | |
| Molecular Formula | C₇H₆BrNO₂ | |
| Molecular Weight | 216.03 g/mol | |
| IUPAC Name | 2-(5-Bromopyridin-3-yl)acetic acid | |
| Melting Point | 182-185 °C | |
| Boiling Point | 349.9 °C at 760 mmHg | |
| Appearance | White to off-white solid | [2] |
The molecule's reactivity is dictated by three key features: the electron-deficient pyridine ring, the carboxylic acid functional group, and the bromine substituent. The pyridine nitrogen acts as a mild base and can coordinate to metal catalysts, influencing reaction outcomes. The acetic acid side chain provides a handle for forming amides, esters, and other derivatives. The bromine atom at the 5-position is the primary site for cross-coupling reactions, enabling the introduction of a wide variety of substituents.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. Understanding the interplay of these groups is crucial for designing successful synthetic strategies.
The Dual Role of the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system, which influences the reactivity of its substituents. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. In the context of cross-coupling reactions, the pyridine nitrogen can coordinate to the palladium catalyst, which can either be beneficial or detrimental depending on the specific reaction conditions and ligands employed.
The Versatility of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives. The most common transformations include:
-
Esterification: Reaction with an alcohol under acidic conditions (Fischer-Speier esterification) or using coupling agents.[3][4]
-
Amide Bond Formation: Coupling with a primary or secondary amine using a variety of activating agents. This is a cornerstone reaction in drug discovery.[5][6]
The Bromine Atom: A Gateway to Molecular Diversity
The bromine atom at the 5-position is the key to unlocking the synthetic potential of this molecule. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the formation of a carbon-carbon bond, introducing aryl, heteroaryl, or alkyl groups at this position. The electron-deficient nature of the pyridine ring can make oxidative addition to the C-Br bond more challenging compared to electron-rich aryl bromides, often necessitating the use of electron-rich phosphine ligands and specific base/solvent systems to achieve high efficiency.[7][8]
Key Synthetic Transformations and Experimental Protocols
The following sections provide detailed, step-by-step protocols for three of the most important synthetic transformations involving this compound. These protocols are designed to be robust and reproducible, forming a self-validating system for the synthesis of novel derivatives.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[9][10] For this compound, this reaction is typically performed on the corresponding ester to avoid potential complications with the free carboxylic acid.
-
Esterification Prior to Coupling: The free carboxylic acid can interfere with the Suzuki coupling by reacting with the base or coordinating to the palladium catalyst in a non-productive manner. Converting it to an ester protects this functionality and improves the reaction's efficiency.
-
Palladium Catalyst and Ligand: A Pd(0) species is the active catalyst. Using a pre-catalyst like Pd(PPh₃)₄ or generating the active species in situ from a Pd(II) source like Pd(OAc)₂ with a phosphine ligand is common. For electron-deficient bromopyridines, electron-rich and bulky phosphine ligands are often preferred to facilitate the oxidative addition step.[7]
-
Base: The base is crucial for activating the organoboron species. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.[11]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.[9] Rigorous degassing of the solvent is essential to prevent oxidation and deactivation of the palladium catalyst.[11]
This protocol describes a typical procedure for the coupling of the methyl ester of this compound with an arylboronic acid.
Step 1: Esterification of this compound
-
To a solution of this compound (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the methyl 5-bromo-3-pyridylacetate, which can be used in the next step without further purification.
Step 2: Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine methyl 5-bromo-3-pyridylacetate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, to achieve a concentration of ~0.1 M with respect to the starting bromide).
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Caption: Workflow for the synthesis of methyl 5-aryl-3-pyridylacetate.
Amide Bond Formation: Accessing a Key Pharmacophore
The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry.[5][12] Coupling this compound with a diverse range of amines provides access to a vast chemical space for drug discovery. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered substrates.[13][14]
-
Coupling Reagent (HATU): HATU activates the carboxylic acid by forming a highly reactive OAt-active ester. This intermediate readily reacts with the amine nucleophile.[15] The formation of this active ester is rapid and efficient, leading to high yields of the amide product with minimal side reactions.[16]
-
Base (DIPEA): A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid, allowing it to react with HATU. It also neutralizes the acidic byproducts of the reaction.[13]
-
Solvent (DMF): A polar aprotic solvent like N,N-dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the reaction.[16] Anhydrous conditions are important to prevent hydrolysis of the activated ester intermediate.
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the primary or secondary amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.
Caption: Two-stage process of HATU-mediated amide bond formation.
Fischer-Speier Esterification: A Classic Transformation
The Fischer-Speier esterification is a classic and atom-economical method for synthesizing esters from carboxylic acids and alcohols, using a strong acid as a catalyst.[4][17] This reaction is an equilibrium process, and strategies are often employed to drive it towards the product side.
-
Acid Catalyst: A strong protic acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used to protonate the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[3][18]
-
Excess Alcohol: Using the alcohol as the solvent or in large excess shifts the equilibrium towards the formation of the ester, according to Le Châtelier's principle.[15]
-
Removal of Water: The removal of water, a byproduct of the reaction, also drives the equilibrium towards the products. This can be achieved by azeotropic distillation using a Dean-Stark apparatus, particularly with less volatile alcohols.[4]
-
Dissolve this compound (1.0 eq) in the desired alcohol (e.g., ethanol, used in large excess as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic solution with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ester.
-
Purify the product by column chromatography or distillation if necessary.[19]
Caption: Equilibrium nature of the Fischer-Speier esterification.
Safety and Handling of Brominated Pyridines
As with all laboratory chemicals, this compound and its derivatives should be handled with appropriate safety precautions. Brominated organic compounds, in general, should be treated as potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling this compound.[20][21]
-
Ventilation: All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of dust or vapors.[21]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[22]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, properly labeled container.[23]
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[20] Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling any chemical.
Conclusion: A Versatile Scaffold for Innovation
This compound is a valuable and versatile building block that provides a robust platform for the synthesis of a wide array of novel compounds. Its strategic combination of a reactive bromine atom and a modifiable carboxylic acid group makes it an indispensable tool for researchers in drug discovery and agrochemical development. By understanding its core reactivity and employing the reliable protocols outlined in this guide, scientists can efficiently generate diverse molecular libraries and accelerate the discovery of new bioactive molecules.
References
- 1. 5-Bromo-3-pyridineacetic acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. CAS 39891-12-8: this compound | CymitQuimica [cymitquimica.com]
- 3. sciencemotive.com [sciencemotive.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. scienceinfo.com [scienceinfo.com]
- 18. researchgate.net [researchgate.net]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 21. ehs.providence.edu [ehs.providence.edu]
- 22. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 23. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
(5-Bromopyridin-3-Yl)Acetic Acid: An In-Depth Technical Guide on Its Core as a Synthetic Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Bromopyridin-3-Yl)Acetic Acid is a heterocyclic compound whose significance in the biomedical field is primarily rooted in its role as a versatile synthetic intermediate rather than a pharmacologically active agent with a defined mechanism of action. This technical guide provides a comprehensive overview of its chemical properties, synthetic utility, and the broader context of pyridine derivatives in drug discovery. While direct mechanism of action studies on this specific molecule are not publicly available, this guide will explore the known biological activities of structurally related brominated pyridine compounds to offer insights into its potential, yet unproven, pharmacological relevance. The document is intended to serve as a foundational resource for researchers utilizing this and similar building blocks in the development of novel therapeutic agents.
Introduction: The Strategic Importance of Pyridine Scaffolds in Medicinal Chemistry
The pyridine ring is a fundamental structural motif in a vast number of pharmaceutical agents and biologically active molecules.[1][] Its presence is critical to the efficacy of drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[3][4] The nitrogen atom in the pyridine ring imparts unique physicochemical properties, such as basicity, the ability to form hydrogen bonds, and enhanced water solubility, which are often crucial for favorable drug-target interactions and pharmacokinetic profiles.[][5]
The strategic functionalization of the pyridine scaffold is a cornerstone of modern drug design. The introduction of substituents, such as a bromine atom and an acetic acid moiety, as seen in (5-Bromopyridin-3-Yl)Acetic Acid, provides medicinal chemists with reactive handles to construct more complex and targeted molecules.[1][6] This guide will delve into the specific utility of (5-Bromopyridin-3-Yl)Acetic Acid as a valuable building block in the iterative Design-Make-Test-Analyze (DMTA) cycle of drug discovery.[7]
Physicochemical Properties and Synthetic Utility
(5-Bromopyridin-3-Yl)Acetic Acid is a solid compound with the molecular formula C7H6BrNO2.[8] Its structure features a pyridine ring substituted with a bromine atom at the 5-position and an acetic acid group at the 3-position. This dual functionality is key to its versatility in chemical synthesis.
Table 1: Physicochemical Properties of (5-Bromopyridin-3-Yl)Acetic Acid
| Property | Value | Source |
| Molecular Formula | C7H6BrNO2 | [8] |
| Molecular Weight | 216.03 g/mol | [8] |
| Appearance | Solid | [9] |
| InChIKey | UETIDNDXXGCJCE-UHFFFAOYSA-N | [8] |
The bromine atom serves as an excellent leaving group, making the molecule an ideal substrate for a variety of cross-coupling reactions, which are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.[6] The acetic acid group provides a reactive site for modifications such as amidation, esterification, or reduction.[1]
Below is a diagram illustrating the key reactive sites of (5-Bromopyridin-3-Yl)Acetic Acid that are exploited in synthetic chemistry.
Caption: Synthetic utility of (5-Bromopyridin-3-Yl)Acetic Acid.
The Role of Brominated Pyridines in Drug Discovery: A Landscape of Potential Biological Activity
While direct studies on the mechanism of action of (5-Bromopyridin-3-Yl)Acetic Acid are not available, the broader class of brominated pyridine derivatives has shown significant potential across several therapeutic areas.[10] The introduction of a bromine atom can modulate the electronic properties and lipophilicity of the pyridine ring, influencing its pharmacokinetic profile and biological activity.[10]
Anticancer Activity
Numerous brominated pyridine compounds have demonstrated cytotoxic effects against various cancer cell lines.[10] The pyridine scaffold itself is present in many anticancer agents, where it can be involved in inhibiting kinases, androgen receptors, and tubulin polymerization, among other targets.[4] The antiproliferative activity of pyridine derivatives is often enhanced by the presence and position of specific functional groups.[11]
Antimicrobial Activity
Pyridine derivatives have a long history as antimicrobial agents.[12] The pyridine ring is a common feature in compounds with antibacterial and antifungal properties.[12] Brominated pyridines have also shown notable activity against a range of microbial pathogens, making them an area of interest in the search for new anti-infective therapies.[10]
The following workflow outlines a generalized approach for investigating the potential biological activity of a synthetic intermediate like (5-Bromopyridin-3-Yl)Acetic Acid, starting from its use in generating a compound library.
Caption: Generalized drug discovery workflow.
Experimental Protocols: Synthesis of Pyridine Derivatives
The following is a generalized, illustrative protocol for a Suzuki cross-coupling reaction, a common application for brominated pyridine intermediates. This protocol is for informational purposes and should be adapted and optimized by qualified researchers.
Protocol: Suzuki Cross-Coupling of (5-Bromopyridin-3-Yl)Acetic Acid
Objective: To synthesize a novel biaryl pyridine derivative for biological screening.
Materials:
-
(5-Bromopyridin-3-Yl)Acetic Acid
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or K3PO4)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Nitrogen or Argon source
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), combine (5-Bromopyridin-3-Yl)Acetic Acid (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Solvent and Catalyst Addition: Add the solvent system (e.g., 4:1 dioxane:water) to the flask. Degas the mixture by bubbling with N2 or Ar for 15-20 minutes. Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired product.
-
Characterization: Characterize the purified compound by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Self-Validation: The success of the synthesis is validated through rigorous characterization of the final product. The expected shifts in NMR spectra corresponding to the new biaryl structure and the correct molecular weight confirmation by mass spectrometry are essential checkpoints.
Conclusion
(5-Bromopyridin-3-Yl)Acetic Acid is a valuable and versatile building block in medicinal chemistry. While it does not have a known, direct mechanism of action, its strategic importance lies in its ability to serve as a scaffold for the synthesis of novel compounds with the potential for a wide range of biological activities. The presence of both a reactive bromine atom and a modifiable carboxylic acid group allows for the efficient generation of diverse chemical libraries. Further research and derivatization of this and similar pyridine-based intermediates will undoubtedly continue to fuel the discovery of new and effective therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 7. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - 2-(5-bromopyridin-3-yl)acetic acid (C7H6BrNO2) [pubchemlite.lcsb.uni.lu]
- 9. 2-[(5-bromopyridin-3-yl)oxy]acetic acid | CymitQuimica [cymitquimica.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
The Strategic Utility of Brominated Pyridines: A Technical Guide for Researchers and Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyridine Scaffold and the Transformative Role of Bromination
The pyridine ring is a cornerstone of modern chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence stems from its unique electronic properties, its ability to engage in hydrogen bonding, and its capacity to serve as a bioisostere for other aromatic systems.[3][] The strategic introduction of a bromine atom onto the pyridine nucleus dramatically expands its synthetic utility and modulates its physicochemical properties, making brominated pyridines indispensable building blocks in contemporary research and development.[2]
This technical guide provides an in-depth exploration of the research applications of brominated pyridine compounds, with a focus on their pivotal roles in medicinal chemistry, materials science, and catalysis. We will delve into the causality behind their efficacy in these domains, provide practical experimental protocols, and offer insights into the future directions of this versatile class of compounds.
Part 1: Medicinal Chemistry - Leveraging Bromination for Therapeutic Advantage
The incorporation of bromine into pyridine-containing drug candidates can profoundly influence their biological activity, metabolic stability, and pharmacokinetic profiles.[1][5] This is achieved through a combination of steric and electronic effects, as well as the bromine atom's ability to participate in halogen bonding, a crucial interaction in drug-receptor binding.
Anticancer and Antimicrobial Agents
Brominated pyridines have emerged as a promising class of compounds in the development of novel anticancer and antimicrobial agents.[1][6] Their cytotoxic and antimicrobial effects are often attributed to their ability to inhibit key enzymes or disrupt cellular processes. For instance, certain brominated pyridine derivatives have demonstrated potent in vitro activity against a range of cancer cell lines and microbial strains.[1]
Table 1: In Vitro Anticancer and Antimicrobial Activity of Selected Brominated Pyridine Compounds
| Compound Class | Target/Organism | Activity (IC50/MIC) | Reference |
| Dimeric Pyridinium Bromides | A549 (Lung Carcinoma), MDA-MB-231 (Breast Cancer) | 11.25 - 28.35 µM | [1] |
| Pyridine-bridged Combretastatin Analogues | Various human cancer cell lines | Comparable to Combretastatin-A4 | [1] |
| Thienopyridine Derivatives | E. coli, B. mycoides | Not specified | [6] |
Neurological and Other Therapeutic Areas
Beyond oncology and infectious diseases, brominated pyridines are being investigated for their potential in treating a variety of other conditions. The pyridine scaffold is a common feature in drugs targeting the central nervous system, and bromination can be used to fine-tune their properties for improved efficacy and reduced side effects.[2][5]
Part 2: Materials Science - Engineering Advanced Materials with Brominated Pyridines
The unique electronic and photophysical properties of pyridine derivatives make them valuable components in the design of advanced materials.[7] Bromination provides a convenient handle for further functionalization, allowing for the precise tuning of material properties for specific applications.
Organic Light-Emitting Diodes (OLEDs)
In the field of organic electronics, brominated pyridine derivatives have shown significant promise as hole-transporting materials (HTMs) in OLEDs.[8][9] The introduction of a bromine atom can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection and transport in OLED devices.[9][10] For example, a pyrene-pyridine derivative functionalized with bromine (Py-Br) has been shown to exhibit excellent performance as an HTM in yellow OLEDs, with a high external quantum efficiency (EQE) and low efficiency roll-off.[8][9][10]
Table 2: Performance of a Brominated Pyridine-Based Hole-Transporting Material in a Yellow OLED
| Parameter | Value | Reference |
| Maximum Luminance | 17300 cd/m² | [8][9][10] |
| Maximum Current Efficiency | 22.4 cd/A | [8][10] |
| External Quantum Efficiency (EQE) | 9% | [8][9][10] |
On-Surface Chemistry and Self-Assembly
The ability of bromine atoms to participate in halogen bonding has been exploited in the field of on-surface chemistry to direct the self-assembly of molecules.[11] For instance, 4-[(4-bromophenyl)ethynyl]pyridine has been studied for its self-assembly behavior on metal surfaces, where the bromine atom plays a key role in the formation of ordered structures.[11] This bottom-up approach to creating nanostructured materials holds great potential for applications in catalysis, electronics, and sensing.
Part 3: Synthetic Chemistry - The Brominated Pyridine as a Versatile Synthetic Intermediate
Perhaps the most significant application of brominated pyridines lies in their role as versatile intermediates in organic synthesis.[2] The carbon-bromine bond is readily activated for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions.[2][12]
Cross-Coupling Reactions
Brominated pyridines are excellent substrates for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.[2] These reactions are fundamental to modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[2] The bromine atom serves as an excellent leaving group, facilitating the oxidative addition step in the catalytic cycle.[2] The use of brominated pyridines in these reactions allows for the synthesis of highly substituted and complex pyridine derivatives that would be difficult to access through other means.[12]
Caption: A simplified workflow of a Suzuki-Miyaura cross-coupling reaction using a brominated pyridine.
Synthesis of Brominated Pyridines
A variety of methods exist for the synthesis of brominated pyridines, with the choice of method depending on the desired substitution pattern and the nature of the starting material.[13][14] Direct bromination of pyridine can be challenging due to the deactivation of the ring by the nitrogen atom.[15][16] However, under specific conditions, such as using oleum and bromine, bromination can be achieved.[14] More commonly, bromination is carried out on activated pyridine derivatives or through the use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[13][14]
Caption: General schematic for the bromination of a pyridine derivative.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-aminopyridine
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 3-bromo-2-aminopyridine with an arylboronic acid, a common transformation in the synthesis of pharmaceutical intermediates.[17]
Materials:
-
3-Bromo-2-aminopyridine
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-2-aminopyridine, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Self-Validation:
-
Reaction Monitoring: Regular analysis by TLC or LC-MS will confirm the consumption of the starting materials and the formation of the product.
-
Product Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Outlook
Brominated pyridine compounds are undeniably a cornerstone of modern chemical research and development. Their versatility as therapeutic agents, advanced materials, and synthetic intermediates ensures their continued importance across a multitude of scientific disciplines. As our understanding of the subtle interplay between structure and function deepens, we can expect to see the emergence of even more sophisticated applications for this remarkable class of molecules. The ongoing development of novel synthetic methodologies will further expand the accessible chemical space of brominated pyridines, paving the way for future innovations in medicine, materials science, and beyond.
References
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- 2. nbinno.com [nbinno.com]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Functional Pyrene-Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Figure 1 from Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 14. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. researchgate.net [researchgate.net]
- 17. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Characteristics of 5-Bromo-3-pyridylacetic acid
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Bromo-3-pyridylacetic acid (CAS No: 39891-12-8), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles and experimental causality behind the spectroscopic elucidation of this molecule. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section includes detailed, field-tested protocols, data interpretation, and visual aids to ensure scientific integrity and practical applicability for researchers, scientists, and professionals in drug development.
Introduction and Molecular Overview
This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and an acetic acid group at the 3-position.[2] Its molecular formula is C₇H₆BrNO₂, with a molecular weight of approximately 216.03 g/mol .[1] The structural integrity and purity of this compound are paramount in synthetic applications, making robust analytical characterization essential. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the molecular structure, identify functional groups, and quantify purity. This guide will serve as a reference for interpreting the spectral data of this important synthetic building block.
Molecular Structure
The structural attributes of this compound—a substituted aromatic ring and a carboxylic acid moiety—give rise to a unique spectroscopic fingerprint. Understanding this structure is the first step in predicting and interpreting its spectral data.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3][4] For this compound, both ¹H and ¹³C NMR are critical for structural confirmation.
¹H NMR Spectroscopy
Expertise & Experience: The ¹H NMR spectrum of this molecule is expected to show distinct signals for the three aromatic protons on the pyridine ring, the two methylene protons of the acetic acid group, and the acidic proton of the carboxyl group. The choice of a deuterated solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can exchange with the acidic proton, leading to a broad signal, but it solubilizes the compound well.[5]
Predicted ¹H NMR Spectral Data: While a publicly available, fully assigned spectrum is not readily available, a predicted spectrum can be constructed based on established chemical shift principles for substituted pyridines and acetic acids.[6]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.6 | Doublet (d) or Singlet (s) | ~2.0 |
| H-4 | ~8.0 | Doublet (d) or Singlet (s) | ~2.0 |
| H-6 | ~8.7 | Doublet (d) or Singlet (s) | ~2.0 |
| -CH₂- | ~3.7 | Singlet (s) | N/A |
| -COOH | ~12-13 | Broad Singlet (br s) | N/A |
Causality Behind Predictions:
-
Aromatic Protons (H-2, H-4, H-6): These protons are in the deshielded region due to the aromatic ring current. The nitrogen atom and the bromine atom, being electronegative, further withdraw electron density, shifting these signals downfield. The protons will exhibit small meta-coupling to each other.
-
Methylene Protons (-CH₂-): These protons are adjacent to both the electron-withdrawing pyridine ring and the carbonyl group, placing their signal around 3.7 ppm.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. Its chemical shift is often concentration-dependent and the peak is typically broad.[3]
Caption: A typical workflow for NMR sample analysis.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube.[7]
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution.
-
Data Acquisition: Acquire the spectrum at ambient probe temperature. A standard pulse sequence is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Referencing: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[3]
¹³C NMR Spectroscopy
Expertise & Experience: The proton-decoupled ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms.[4] We expect to see seven distinct signals: five for the pyridine ring carbons and two for the acetic acid side chain carbons.
Predicted ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5 (C-Br) | ~120 |
| C-3 | ~135 |
| C-2 | ~150 |
| C-4 | ~140 |
| C-6 | ~152 |
| -CH₂- | ~40 |
| -C=O | ~172 |
Causality Behind Predictions:
-
Pyridine Carbons: Carbons adjacent to the nitrogen (C-2, C-6) are the most deshielded. The carbon bearing the bromine (C-5) is shielded by the "heavy atom effect" but its precise shift can vary.
-
Side Chain Carbons: The carbonyl carbon (-C=O) of the carboxylic acid is significantly deshielded and appears far downfield.[8] The methylene carbon (-CH₂-) is in the typical aliphatic region but is shifted downfield by the adjacent aromatic ring.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: Use a ¹³C probe on a 400 MHz (or higher) spectrometer.
-
Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[4]
-
Referencing: The spectrum is referenced to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).[9]
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule.[10] For this compound, the key vibrational modes will be associated with the carboxylic acid group, the aromatic pyridine ring, and the carbon-bromine bond. Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique that requires minimal sample preparation.[11][12]
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| 3000-3100 | C-H stretch | Aromatic (Pyridine) |
| 2850-2960 | C-H stretch | Aliphatic (-CH₂-) |
| 1400-1600 | C=C, C=N stretch | Aromatic (Pyridine Ring) |
| 500-600 | C-Br stretch | Alkyl Halide |
Causality Behind Assignments:
-
-COOH Group: The carboxylic acid functional group gives rise to two very characteristic absorptions: a very broad O-H stretching band due to hydrogen bonding and a strong, sharp C=O stretching absorption around 1700 cm⁻¹.[13]
-
Pyridine Ring: The aromatic C-H stretches appear above 3000 cm⁻¹. The ring itself has characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.[14][15]
-
C-Br Bond: The stretching vibration for the C-Br bond is expected in the fingerprint region, typically between 500-600 cm⁻¹.
Experimental Protocol: ATR-FTIR
-
Background Scan: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[16] Take a background spectrum of the empty crystal to subtract atmospheric and instrumental interferences.[10]
-
Sample Application: Place a small amount of the solid this compound powder onto the crystal.
-
Pressure Application: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. This is crucial for obtaining a good quality spectrum.[11]
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[10]
-
Cleaning: After analysis, clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often yielding the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.[2][17] A key feature to look for is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[18] This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.
Predicted Mass Spectrum Data:
| m/z Value | Ion Identity | Comments |
| 215 / 217 | [M-H]⁻ | Deprotonated molecular ion pair. Characteristic 1:1 ratio. |
| 216 / 218 | [M]⁺˙ | Molecular ion (less common in ESI). |
| 217 / 219 | [M+H]⁺ | Protonated molecular ion pair. Characteristic 1:1 ratio. |
| 171 / 173 | [M-COOH]⁻ | Loss of the carboxyl group. |
| 136 | [M-Br]⁻ | Loss of a bromine radical. |
Causality Behind Fragmentation:
-
Molecular Ion: The most telling feature will be the M and M+2 peaks (e.g., at m/z 217 and 219 in positive mode) with a relative intensity of approximately 1:1, which is the definitive signature of a monobrominated compound.[18]
-
Fragmentation: Common fragmentation pathways include the loss of the carboxylic acid group (a loss of 45 Da) and the cleavage of the C-Br bond.
Caption: Plausible fragmentation pathway for this compound.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate charged droplets.[19]
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode across a relevant m/z range (e.g., 50-500 Da). High-resolution mass spectrometry can provide exact mass measurements to confirm the elemental composition.[20]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption bands will be primarily due to π → π* transitions within the substituted pyridine ring.[21] The position and intensity of these bands are influenced by the substituents and the solvent polarity.[22]
Predicted UV-Vis Absorption Data:
| Transition | λmax (nm) | Solvent |
| π → π* | ~260-280 | Ethanol or Methanol |
Causality Behind Predictions:
-
Substituted pyridines typically exhibit strong absorption bands in the UV region.[23] The exact λmax can be subtly affected by the bromo and acetic acid substituents. The spectrum of the parent compound, 3-pyridylacetic acid, can serve as a useful comparison.[24]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration. A concentration in the micromolar range is typical.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (take a baseline reading).
-
Sample Measurement: Replace the blank with a cuvette containing the sample solution.
-
Data Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum and identify the wavelength of maximum absorbance (λmax).
Conclusion
The combination of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides a complete and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the core carbon-hydrogen framework and substitution pattern. IR spectroscopy validates the presence of key functional groups, particularly the carboxylic acid. Mass spectrometry confirms the molecular weight and provides definitive evidence of bromine incorporation through its characteristic isotopic pattern. Finally, UV-Vis spectroscopy characterizes the electronic properties of the pyridine chromophore. The protocols and data interpretation frameworks presented in this guide offer a robust system for the quality control and structural verification of this important chemical intermediate.
References
- 1. This compound CAS#: 39891-12-8 [m.chemicalbook.com]
- 2. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound(39891-12-8) 1H NMR spectrum [chemicalbook.com]
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- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 11. agilent.com [agilent.com]
- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pyridine(110-86-1) IR Spectrum [chemicalbook.com]
- 16. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 17. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 20. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. apps.dtic.mil [apps.dtic.mil]
- 22. researchgate.net [researchgate.net]
- 23. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 24. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of Novel Derivatives from 5-Bromo-3-pyridylacetic Acid
Abstract
5-Bromo-3-pyridylacetic acid is a highly versatile heterocyclic building block pivotal for the synthesis of diverse molecular architectures, particularly in the fields of medicinal chemistry and materials science. Its structure features two primary, orthogonally reactive sites: a carboxylic acid moiety amenable to esterification and amidation, and a bromine-substituted pyridine ring ideal for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of synthetic strategies to access novel derivatives, complete with detailed, validated protocols for esterification, amide bond formation, and Suzuki-Miyaura cross-coupling. The causality behind experimental choices, mechanistic insights, and robust characterization techniques are discussed to empower researchers in drug development and synthetic chemistry.
Introduction
Pyridylacetic acid derivatives are prevalent structural motifs in a wide range of pharmaceutical products.[1] The unique physicochemical properties conferred by the pyridine ring—a six-membered heteroaromatic system—make it a valuable scaffold in drug design. This compound, in particular, serves as an exceptional starting material. The carboxylic acid group provides a handle for forming esters and amides, enabling the exploration of structure-activity relationships (SAR) through modification of this side chain. Concurrently, the bromine atom at the 5-position is a key functional group for modern cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl substituents to the core structure.[2]
This document details three primary synthetic pathways to generate a library of novel compounds from this versatile precursor. Each protocol is designed to be robust and reproducible, and is supported by a discussion of the underlying chemical principles to facilitate optimization and adaptation.
Section 1: Strategic Overview of Derivatization Pathways
The synthetic utility of this compound stems from its two distinct reactive centers. Our strategic approach involves leveraging these sites independently to generate three classes of derivatives: esters, amides, and bi-aryl compounds. This orthogonal strategy allows for the systematic and modular construction of diverse chemical entities.
Diagram 1: Key synthetic pathways from this compound.
Section 2: Derivatization of the Carboxylic Acid Moiety
The carboxylic acid is readily converted into esters and amides, which are fundamental linkages in many biologically active molecules.
Esterification
Esterification is a foundational reaction to modify the polarity and steric bulk of the acetic acid side chain. A standard approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions.
Causality of Experimental Choices:
-
Catalyst (H₂SO₄): A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol.
-
Excess Alcohol: Esterification is an equilibrium process. Using the alcohol as the solvent (a large excess) drives the reaction toward the product side, in accordance with Le Châtelier's principle.
-
Heat: The reaction is often slow at room temperature; heating provides the necessary activation energy to reach equilibrium faster.
Amide Coupling
Amide bond formation is one of the most frequently used reactions in medicinal chemistry. Direct condensation of a carboxylic acid and an amine is kinetically slow, necessitating the use of a coupling reagent to activate the carboxylic acid. Modern reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and minimize side reactions like racemization.[3]
Causality of Experimental Choices:
-
Coupling Reagent (HATU): HATU reacts with the carboxylate to form a highly reactive OAt-active ester.[4] This intermediate is readily attacked by the amine to form the stable amide bond. The 7-azabenzotriazole core of HATU is known to accelerate reaction rates and suppress epimerization.[3]
-
Base (DIPEA): A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid, forming the carboxylate anion needed to initiate the reaction with HATU.[5] It also neutralizes the hexafluorophosphate salt formed during the reaction.
-
Solvent (DMF): Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) are ideal as they effectively dissolve the reagents and do not interfere with the reaction mechanism.
Diagram 2: A typical experimental workflow for HATU-mediated amide coupling.
Section 3: Derivatization via Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[6] It involves the reaction of an organohalide (in this case, the 5-bromo position) with an organoboron species, catalyzed by a palladium(0) complex.[7]
Mechanistic Insights: The catalytic cycle is generally understood to proceed through three key steps:[6][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Causality of Experimental Choices:
-
Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a common, effective, and commercially available Pd(0) source that initiates the catalytic cycle directly.[7]
-
Base (K₂CO₃ or K₃PO₄): A base is essential for the transmetalation step.[9] It reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which facilitates the transfer of the organic group to the palladium catalyst.
-
Solvent System (Toluene/Ethanol/Water): A biphasic solvent system is often used. Toluene dissolves the organic starting material and catalyst, while water dissolves the inorganic base. Ethanol can act as a co-solvent to improve miscibility and reaction rates.
Diagram 3: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Section 4: Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of Methyl 2-(5-bromopyridin-3-yl)acetate
This protocol describes a classic Fischer esterification.
| Reagent/Solvent | M.W. | Amount | Moles (mmol) | Equiv. |
| This compound | 216.03 | 1.00 g | 4.63 | 1.0 |
| Methanol (MeOH) | 32.04 | 20 mL | - | Solvent |
| Sulfuric Acid (conc. H₂SO₄) | 98.08 | 0.25 mL | ~4.6 | ~1.0 |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.63 mmol).
-
Add methanol (20 mL) to the flask.
-
Carefully add concentrated sulfuric acid (0.25 mL) dropwise while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., 1:1 Ethyl Acetate/Hexanes) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary to yield the title compound as a solid or oil.[10]
Protocol 2: Synthesis of 2-(5-bromopyridin-3-yl)-N-benzylacetamide
This protocol details a HATU-mediated amide coupling.[11]
| Reagent/Solvent | M.W. | Amount | Moles (mmol) | Equiv. |
| This compound | 216.03 | 500 mg | 2.31 | 1.0 |
| HATU | 380.23 | 922 mg | 2.43 | 1.05 |
| Benzylamine | 107.15 | 0.28 mL | 2.54 | 1.1 |
| DIPEA | 129.24 | 0.81 mL | 4.62 | 2.0 |
| Anhydrous DMF | - | 10 mL | - | Solvent |
Procedure:
-
In a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (500 mg, 2.31 mmol) in anhydrous DMF (10 mL).
-
Add HATU (922 mg, 2.43 mmol) and DIPEA (0.81 mL, 4.62 mmol) to the solution.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (0.28 mL, 2.54 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with 5% LiCl solution (2 x 20 mL) to remove DMF, then wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (gradient elution, e.g., 20-50% Ethyl Acetate in Hexanes) to afford the desired amide.
Protocol 3: Synthesis of 2-(5-phenylpyridin-3-yl)acetic acid
This protocol describes a Suzuki-Miyaura cross-coupling reaction.[12]
| Reagent/Solvent | M.W. | Amount | Moles (mmol) | Equiv. |
| This compound | 216.03 | 500 mg | 2.31 | 1.0 |
| Phenylboronic acid | 121.93 | 338 mg | 2.77 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 133 mg | 0.115 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 958 mg | 6.93 | 3.0 |
| Toluene/Ethanol/Water | - | 15 mL | - | 3:1:1 ratio |
Procedure:
-
To a 50 mL Schlenk flask, add this compound (500 mg, 2.31 mmol), phenylboronic acid (338 mg, 2.77 mmol), and potassium carbonate (958 mg, 6.93 mmol).
-
Add the catalyst, Pd(PPh₃)₄ (133 mg, 0.115 mmol), under a counter-flow of inert gas.
-
Seal the flask, then evacuate and backfill with an inert gas (N₂ or Argon) three times.
-
Add the degassed solvent mixture (9 mL Toluene, 3 mL Ethanol, 3 mL Water) via syringe.
-
Heat the reaction mixture to 90°C with vigorous stirring for 12-18 hours. Monitor by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Add water (20 mL) and adjust the pH to ~2-3 with 1M HCl. A precipitate should form.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the bi-aryl product.
Section 5: Characterization and Troubleshooting
Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation. For pyridyl derivatives, characteristic aromatic proton signals appear between 7.0-9.0 ppm.[13][14] The methylene (-CH₂-) protons of the acetic acid moiety typically appear as a singlet around 3.5-4.0 ppm.
-
Mass Spectrometry (MS): LC-MS or direct infusion MS confirms the molecular weight of the synthesized derivative.[15] For brominated intermediates, the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in a ~1:1 ratio) should be observed.
-
Chromatography: TLC is used for reaction monitoring. HPLC can be used for purity analysis of the final compounds.
| Common Issue | Possible Cause | Suggested Solution |
| Low Yield (All Reactions) | Incomplete reaction; impure reagents; moisture. | Ensure reagents are pure and solvents are anhydrous (especially for amide coupling). Extend reaction time. Increase temperature if appropriate. |
| Amide Coupling Fails | Inactive coupling reagent; poor quality amine. | Use fresh HATU. Ensure the amine is pure and not a salt form (or add extra base). |
| Suzuki Reaction Fails | Inactive catalyst; insufficient base; oxygen present. | Use fresh catalyst. Ensure the base is anhydrous and finely powdered. Thoroughly degas solvents and maintain an inert atmosphere. |
| Multiple Products | Side reactions; decomposition. | Lower reaction temperature. For Suzuki, check for homo-coupling of boronic acid and consider a different ligand or catalyst system. |
Conclusion
This compound is a robust and versatile starting material for generating diverse libraries of novel chemical compounds. The protocols provided herein for esterification, amide coupling, and Suzuki-Miyaura cross-coupling represent reliable and scalable methods for its derivatization. By understanding the mechanistic principles behind each transformation, researchers can effectively troubleshoot and adapt these procedures to synthesize a wide array of derivatives for applications in drug discovery and beyond.
References
- 1. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. youtube.com [youtube.com]
- 10. PubChemLite - Methyl 2-(5-bromopyridin-3-yl)acetate (C8H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 2-Pyridylacetic acid hydrochloride(16179-97-8) 1H NMR [m.chemicalbook.com]
- 14. 4-Pyridineacetic acid hydrochloride(6622-91-9) 13C NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocol for the Suzuki Coupling of 5-bromo-3-pyridineacetic acid
Introduction: The Strategic Importance of Pyridineacetic Acid Scaffolds in Medicinal Chemistry
The pyridine ring is a privileged scaffold in modern drug discovery, appearing in a vast array of approved pharmaceuticals. Its ability to act as a hydrogen bond acceptor and its modulation of pharmacokinetic properties make it a cornerstone for medicinal chemists. When functionalized with an acetic acid moiety, as in 5-bromo-3-pyridineacetic acid, the resulting scaffold presents a key building block for introducing a flexible acidic group, crucial for interacting with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the further elaboration of such scaffolds, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and predictability.[1][2][3] This document provides a detailed protocol and guiding principles for the successful Suzuki coupling of 5-bromo-3-pyridineacetic acid with various boronic acids, a transformation of significant interest in the synthesis of complex molecules for drug development.[4]
Mechanistic Considerations and Challenges in the Suzuki Coupling of Pyridine Derivatives
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination centered around a palladium catalyst.[5][6][7] However, the successful application of this reaction to heteroaromatic halides, particularly pyridine derivatives, requires careful consideration of several factors that can impede the catalytic cycle.
The "2-Pyridyl Problem" and Beyond: While the titular substrate is a 3-substituted pyridine, the challenges associated with pyridine-containing substrates are relevant. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[5][8] This effect is generally more pronounced for 2-substituted pyridines but can still influence the reactivity of 3- and 4-substituted analogs.
The Influence of the Carboxylic Acid Moiety: The presence of a carboxylic acid group introduces another layer of complexity. The carboxylate, formed under the basic reaction conditions, can also coordinate to the palladium catalyst, potentially forming stable complexes that are catalytically inactive.[9] Furthermore, the acidic proton can react with the base, necessitating the use of a sufficient excess of base to ensure the reaction proceeds efficiently.
To overcome these challenges, the judicious selection of the catalyst, ligand, base, and solvent system is paramount. The use of electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbene (NHC) ligands can promote the desired catalytic steps and minimize catalyst inhibition.[10]
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the aryl halide. Following this, transmetalation with a boronate species (formed from the boronic acid and base) occurs, and the cycle is completed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Protocol for the Suzuki Coupling of 5-bromo-3-pyridineacetic acid
This protocol is designed as a robust starting point for the Suzuki coupling of 5-bromo-3-pyridineacetic acid with a variety of aryl and heteroaryl boronic acids. Optimization of the reaction parameters may be necessary for specific substrates.
Reagents and Equipment
-
Substrates: 5-bromo-3-pyridineacetic acid, Aryl/Heteroaryl boronic acid
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Equipment: Schlenk flask or reaction vial with a magnetic stir bar, condenser, nitrogen or argon inlet, heating mantle or oil bath, standard laboratory glassware for workup and purification.
Experimental Workflow
Caption: A generalized workflow for the Suzuki coupling of 5-bromo-3-pyridineacetic acid.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 5-bromo-3-pyridineacetic acid (1.0 equiv), the desired boronic acid (1.1–1.5 equiv), and the base (K₂CO₃ or K₃PO₄, 2.0–3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio).[11] The concentration is typically in the range of 0.1–0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the coupling partners.[6][12]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify to a pH of approximately 3-4 with 1 M HCl to protonate the carboxylic acid and any remaining basic salts.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired coupled product.
Key Parameters and Optimization Strategies
The success of the Suzuki coupling of 5-bromo-3-pyridineacetic acid is highly dependent on the careful selection of reaction parameters. The following table summarizes key considerations for optimizing the reaction.
| Parameter | Recommended Starting Conditions | Rationale and Optimization |
| Palladium Catalyst | Pd(dppf)Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ is often effective for heteroaryl couplings due to the stabilizing and electron-rich nature of the dppf ligand.[13] For less reactive substrates, more active catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC-based catalysts (e.g., PEPPSI-IPr) may be beneficial.[10] |
| Base | K₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv) | A sufficient excess of base is crucial to neutralize the acetic acid proton and facilitate the transmetalation step.[14] K₃PO₄ is a stronger base and can be more effective for challenging couplings.[11] The choice of base can also influence the solubility of the reagents. |
| Solvent | 1,4-Dioxane/Water (4:1) | The aqueous mixture helps to dissolve the base and the boronic acid, facilitating the reaction.[3] Other solvent systems such as toluene/water or DMF/water can also be effective.[15] For water-sensitive substrates, anhydrous conditions with a base like CsF might be explored. |
| Temperature | 80–100 °C | Higher temperatures generally accelerate the reaction rate. However, decomposition of the catalyst or substrates can occur at excessively high temperatures. The optimal temperature should be determined empirically.[16] |
| Boronic Acid Equivalents | 1.1–1.5 equiv | A slight excess of the boronic acid is typically used to drive the reaction to completion, especially if the boronic acid is prone to protodeboronation.[5] |
Troubleshooting Common Issues
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst system, or a stronger base. Ensure that the reagents and solvents are of high quality and that the reaction is performed under a strictly inert atmosphere.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can be a significant side reaction, particularly with electron-rich or heteroaryl boronic acids.[5] Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.[5]
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often minimized by the slow addition of the boronic acid or by using a less reactive boronic ester.
-
Product Purification: The acidic nature of the product allows for an acid-base workup to remove neutral impurities. If the product is zwitterionic, careful pH adjustment during extraction is necessary.
Conclusion
The Suzuki-Miyaura cross-coupling of 5-bromo-3-pyridineacetic acid is a powerful and versatile method for the synthesis of complex pyridine derivatives of high value in drug discovery. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, researchers can effectively navigate the challenges associated with this transformation. The protocol and guidelines presented herein provide a solid foundation for the successful application of this important reaction, enabling the rapid generation of novel molecular entities for the advancement of pharmaceutical research.
References
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes for (5-Bromopyridin-3-Yl)Acetic Acid in Agrochemical Synthesis
Introduction: A Versatile Scaffold for Agrochemical Discovery
(5-Bromopyridin-3-Yl)Acetic Acid is a specialized heterocyclic building block poised for significant applications in modern agrochemical research and development. While not a direct precursor to high-volume commodity agrochemicals, its true value lies in its structural features, which are ideally suited for the synthesis of novel, high-value active ingredients. The pyridine ring is a privileged scaffold in agrochemistry, forming the core of numerous successful insecticides and herbicides.[1][2][3] This guide provides an in-depth exploration of how the dual reactivity of (5-Bromopyridin-3-Yl)Acetic Acid—stemming from its carboxylic acid and bromo functionalities—can be leveraged to create diverse libraries of potential agrochemicals, with a primary focus on the synthesis of next-generation synthetic auxin herbicides.
Scientific Rationale: Targeting the Synthetic Auxin Pathway
A primary and highly promising application for (5-Bromopyridin-3-Yl)Acetic Acid is in the development of synthetic auxin herbicides. Synthetic auxins are a critical class of herbicides used to control broadleaf weeds; they mimic the natural plant hormone indole-3-acetic acid (IAA), causing uncontrolled growth and eventual death in susceptible plants.[4]
The pyridine carboxylic acid moiety is a well-established pharmacophore for this class of herbicides, found in commercial products like picloram and clopyralid.[5][6] The carboxylic acid group is crucial for binding to the auxin receptors (specifically TIR1/AFB F-box proteins) and for mobility within the plant.[5] (5-Bromopyridin-3-Yl)Acetic Acid provides this essential acidic feature, while the bromine atom at the 5-position serves as a versatile synthetic handle for introducing chemical diversity, a key strategy in overcoming weed resistance and discovering new herbicidal molecules.[5][6]
Core Synthetic Strategies & Workflow
The strategic value of (5-Bromopyridin-3-Yl)Acetic Acid is unlocked through two primary avenues of chemical modification: derivatization of the carboxylic acid group and cross-coupling reactions at the bromine-substituted carbon. These orthogonal reaction sites allow for systematic Structure-Activity Relationship (SAR) studies.
Caption: Synthetic derivatization workflow for (5-Bromopyridin-3-Yl)Acetic Acid.
Application Protocol 1: Synthesis of Pyridine Carboxamide Derivatives
Amide bond formation is a cornerstone of discovery chemistry. Converting the carboxylic acid to a diverse range of amides allows for fine-tuning of properties like solubility, stability, and receptor binding affinity.
Principle: The direct condensation of a carboxylic acid and an amine is generally inefficient. The protocol utilizes a coupling reagent, such as n-propanephosphonic acid anhydride (T3P®), to activate the carboxylic acid, forming a highly reactive intermediate that readily couples with a primary or secondary amine to yield the desired amide.[7][8] This method is chosen for its high yields, low rate of epimerization (if chiral amines are used), and broad substrate scope.[7]
Detailed Step-by-Step Methodology:
-
Preparation: To a dry, round-bottom flask under an inert nitrogen atmosphere, add (5-Bromopyridin-3-Yl)Acetic Acid (1.0 eq).
-
Dissolution: Dissolve the starting material in an anhydrous aprotic solvent (e.g., Tetrahydrofuran [THF] or Dichloromethane [DCM]).
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution, followed by a suitable base such as pyridine or triethylamine (2.5 eq).
-
Activation & Coupling: Cool the mixture to 0°C in an ice bath. Slowly add the coupling reagent T3P® (1.5 eq, typically as a 50% solution in ethyl acetate) dropwise over 15 minutes, ensuring the internal temperature remains below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the final amide.
| Parameter | Condition/Reagent | Rationale |
| Acid | (5-Bromopyridin-3-Yl)Acetic Acid | Core scaffold |
| Amine | R¹R²NH (e.g., anilines, alkylamines) | Source of chemical diversity |
| Coupling Reagent | T3P®, HATU, or DCC | Activates carboxylic acid for efficient coupling[8] |
| Base | Pyridine or Triethylamine | Neutralizes acid byproducts, drives reaction forward[9] |
| Solvent | Anhydrous THF or DCM | Aprotic solvent prevents unwanted side reactions |
| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side products |
Table 1: Key parameters for the amide coupling protocol.
Application Protocol 2: Synthesis of 5-Aryl Pyridine Acetic Acid Derivatives via Suzuki Coupling
The bromine atom on the pyridine ring is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl moieties. This modification dramatically alters the steric and electronic properties of the molecule, which is a powerful strategy for exploring SAR.
Principle: The Suzuki-Miyaura cross-coupling reaction forms a carbon-carbon bond between the bromopyridine and an aryl boronic acid (or ester) in the presence of a palladium catalyst and a base.[10][11][12] This reaction is chosen for its exceptional tolerance of various functional groups (including the carboxylic acid), mild reaction conditions, and the commercial availability of a vast array of boronic acids.[11]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Methodology:
-
Preparation: In a reaction vessel suitable for heating under reflux, combine (5-Bromopyridin-3-Yl)Acetic Acid (1.0 eq), the desired aryl boronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Reagent Addition: Add a base, typically an aqueous solution of potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Solvent: Add a solvent mixture, commonly 1,4-dioxane and water (e.g., 4:1 ratio).[11]
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-30 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.[13]
-
Reaction: Heat the reaction mixture to 85-95°C and stir vigorously for 6-18 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to ensure the carboxylic acid is protonated.
-
Extraction & Purification: Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization.
| Parameter | Condition/Reagent | Rationale |
| Aryl Halide | (5-Bromopyridin-3-Yl)Acetic Acid | Electrophilic partner |
| Boronic Acid | Ar-B(OH)₂ | Nucleophilic partner, source of diversity |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Facilitates the C-C bond formation[10][14] |
| Base | K₂CO₃ or K₃PO₄ | Activates the boronic acid for transmetalation[11] |
| Solvent | Dioxane/Water or Toluene/Ethanol/Water | Solubilizes both organic and inorganic reagents |
| Temperature | 85-95°C | Provides energy to overcome activation barriers |
Table 2: Key parameters for the Suzuki cross-coupling protocol.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
Reaction Monitoring: Progress should be tracked using orthogonal analytical techniques (TLC and LC-MS) to confirm the consumption of starting materials and the formation of the product, preventing premature or unnecessarily long reaction times.
-
Product Characterization: The identity and purity of the final synthesized compounds must be unequivocally confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and covalent connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight of the target compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
By adhering to these analytical practices, researchers can ensure the reliability and reproducibility of the synthetic outcomes, which is paramount for generating high-quality data in agrochemical screening programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 5. Weed resistance to synthetic auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. growingscience.com [growingscience.com]
- 9. fishersci.dk [fishersci.dk]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Bromo-3-pyridylacetic Acid in Coordination Chemistry
Introduction
5-Bromo-3-pyridylacetic acid is an organic molecule of significant interest in the field of coordination chemistry and materials science. [1][2]Its structure, featuring a pyridine ring substituted with a bromine atom and an acetic acid group, presents a versatile platform for the design and synthesis of novel coordination polymers and metal-organic frameworks (MOFs). The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group serve as excellent coordination sites for a wide range of metal ions. [1]This bifunctional nature allows for the formation of extended structures with diverse topologies and potential applications in areas such as luminescence, catalysis, and gas storage. [3][4][5]The presence of the bromine atom further offers a site for post-synthetic modification, enhancing the potential for functionalization of the resulting materials. [1] This guide provides a comprehensive overview of the application of this compound as a ligand in coordination chemistry. It includes detailed, field-proven insights into the synthesis of coordination polymers and offers protocols that are designed to be self-validating. While specific crystal structures for coordination polymers of this compound are not widely reported in publicly available literature, the protocols and principles outlined herein are based on established methodologies for similar pyridine-based ligands and are intended to serve as a robust starting point for researchers in this area.
Ligand Properties and Design Principles
The utility of this compound as a ligand stems from its unique combination of a hard carboxylate group and a borderline pyridine nitrogen donor. This allows for coordination with a variety of metal ions, from hard lanthanides to borderline transition metals. The flexibility of the acetic acid side chain allows for different coordination modes, which can influence the dimensionality and topology of the resulting framework.
Coordination Modes of this compound
The coordination behavior of this compound is expected to be versatile. The following diagram illustrates some of the potential coordination modes that can be anticipated when this ligand interacts with metal centers.
Caption: Potential coordination modes of this compound.
Protocols for the Synthesis of Coordination Polymers
The synthesis of coordination polymers is often achieved through hydrothermal or solvothermal methods, which involve heating the reactants in a sealed vessel. [6]These methods facilitate the crystallization of the product. The choice of solvent, temperature, and reaction time can significantly influence the final structure.
Protocol 1: Hydrothermal Synthesis of a Hypothetical Zn(II) Coordination Polymer
This protocol describes a general procedure for the synthesis of a hypothetical one-dimensional (1D) or two-dimensional (2D) coordination polymer using Zinc(II) nitrate and this compound.
Materials:
-
This compound (C₇H₆BrNO₂)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Deionized water
-
Ethanol
-
20 mL scintillation vials or Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.05 mmol of this compound in 5 mL of a 1:1 (v/v) mixture of deionized water and ethanol.
-
In a separate vial, dissolve 0.05 mmol of Zinc(II) nitrate hexahydrate in 5 mL of deionized water.
-
Combine the two solutions in the reaction vessel. The final volume should be approximately 10 mL.
-
Seal the vial or autoclave tightly.
-
Place the vessel in a programmable oven and heat to 120 °C for 48 hours.
-
After the reaction is complete, cool the oven to room temperature at a rate of 5 °C/hour to promote the formation of single crystals.
-
Collect the resulting crystals by filtration, wash with deionized water and ethanol, and air-dry.
Expected Outcome:
The reaction is expected to yield crystalline material. The structure could range from a simple 1D chain to a more complex 2D layered network, depending on the coordination of the zinc ions with both the carboxylate and pyridine moieties of the ligand.
Protocol 2: Solvothermal Synthesis of a Hypothetical Luminescent Lanthanide (Eu³⁺) MOF
This protocol outlines the synthesis of a hypothetical three-dimensional (3D) Metal-Organic Framework with Europium(III) nitrate, which is expected to exhibit luminescent properties.
Materials:
-
This compound (C₇H₆BrNO₂)
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL Teflon-lined autoclave, dissolve 0.1 mmol of this compound in 10 mL of DMF.
-
In a separate container, dissolve 0.05 mmol of Europium(III) nitrate hexahydrate in 5 mL of DMF.
-
Add the metal salt solution to the ligand solution in the autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 150 °C for 72 hours.
-
Allow the oven to cool to room temperature slowly.
-
Collect the crystalline product by filtration, wash thoroughly with fresh DMF and then with ethanol.
-
Dry the product under vacuum at 60 °C for 12 hours.
Expected Outcome:
This solvothermal synthesis is anticipated to produce a 3D MOF. Lanthanide-based MOFs often exhibit characteristic luminescence, and the resulting material is expected to show red emission upon excitation with UV light.
Structural Characterization and Data
The synthesized materials should be characterized using a suite of analytical techniques to determine their structure, composition, and purity.
Key Characterization Techniques:
-
Single-Crystal X-ray Diffraction (SC-XRD): Provides detailed information about the crystal structure, including bond lengths, bond angles, and the overall network topology.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample and to compare with the simulated pattern from SC-XRD data.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the coordination of the carboxylate group to the metal center, typically observed by a shift in the C=O stretching frequency.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer and to determine the temperature at which the framework decomposes.
Hypothetical Structural Data for a Zn(II) Coordination Polymer:
The following table presents exemplary crystallographic and bond length data that might be expected for a hypothetical Zn(II) coordination polymer with this compound, based on similar known structures.
| Parameter | Expected Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Zn-O (carboxylate) distance | 1.95 - 2.10 Å |
| Zn-N (pyridine) distance | 2.05 - 2.20 Å |
| C=O (uncoordinated) | ~1700 cm⁻¹ (in FT-IR) |
| C-O (coordinated) | ~1610-1550 cm⁻¹ & ~1400 cm⁻¹ (in FT-IR) |
| Decomposition Temperature | > 300 °C (in N₂) |
Potential Applications
The functional properties of coordination polymers derived from this compound are expected to be diverse, leveraging both the structural features of the framework and the electronic properties of the ligand and metal centers.
Luminescence and Sensing
Coordination polymers incorporating lanthanide ions, such as the hypothetical Eu(III) MOF described in Protocol 2, are promising candidates for luminescent materials. [4]The organic ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength. This property can be exploited for applications in sensing, where the luminescence intensity or wavelength may change upon interaction with specific analytes.
Catalysis
The metal centers within a coordination polymer can act as Lewis acid sites, making these materials potential heterogeneous catalysts. The porous nature of MOFs can allow for size- and shape-selective catalysis. For the hypothetical coordination polymers of this compound, the pyridine nitrogen and the metal nodes could serve as active sites for various organic transformations.
Gas Storage and Separation
Porous MOFs are extensively studied for their ability to store gases such as hydrogen and carbon dioxide. [5]The design of a 3D framework with this compound could lead to materials with specific pore sizes and chemical environments suitable for selective gas adsorption.
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a coordination polymer using this compound.
Caption: General workflow for coordination polymer synthesis and analysis.
Conclusion
This compound presents a promising building block for the construction of novel coordination polymers and MOFs. Its versatile coordination capabilities, coupled with the potential for post-synthetic modification at the bromine site, open up a wide range of possibilities for creating functional materials. The protocols and insights provided in this guide, though based on established principles rather than specific reported examples for this exact ligand, offer a solid foundation for researchers to explore the rich coordination chemistry of this compound and to develop new materials with tailored properties for diverse applications.
References
- 1. researchgate.net [researchgate.net]
- 2. srcinhibitor.com [srcinhibitor.com]
- 3. researchgate.net [researchgate.net]
- 4. US9085572B2 - 4-(pyridin-3-yl)-2(pyridin-2yl)-1,2-dihydro-3H-pyrazol-3-one derivatives as specific HIF-pyrolyl-4-hydroxylase inhibitors for treating cardiovascular and haematological diseases - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Amide Bond Formation with 5-Bromo-3-pyridylacetic acid
Introduction: The Central Role of the Amide Bond in Modern Chemistry
The amide bond is arguably the most important functional group in medicinal chemistry and the life sciences. It forms the backbone of all peptides and proteins and is a ubiquitous feature in a vast number of pharmaceuticals, including blockbuster drugs like Atorvastatin and Lisinopril. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[1][2][3]
This guide focuses on the practical synthesis of amides using 5-Bromo-3-pyridylacetic acid, a valuable heterocyclic building block.[4] The pyridine motif is a privileged structure in drug design, prized for its ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as a bioisosteric replacement for other aromatic systems. However, the electronic nature of the pyridine ring can introduce unique challenges into the amide coupling process.[5][6]
This document provides a detailed exploration of the underlying principles of amide bond formation and delivers robust, field-proven protocols for researchers. We will move beyond simple procedural lists to explain the causality behind reagent selection and reaction setup, empowering scientists to not only execute these protocols but also to troubleshoot and adapt them for their specific needs.
The Chemistry of Amide Bond Formation: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically slow. The primary obstacle is that the basic amine will readily deprotonate the acidic carboxylic acid, forming a highly unreactive ammonium carboxylate salt.[7] Overcoming this requires harsh conditions (e.g., temperatures >160 °C), which are incompatible with most functionalized molecules.[1]
Therefore, modern amide synthesis relies on the in-situ activation of the carboxylic acid. This is achieved by using a coupling reagent to convert the hydroxyl group of the acid into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[7][8]
Caption: General workflow for amide bond formation.
Selecting the Optimal Coupling Reagent
The choice of coupling reagent is critical and depends on factors such as substrate reactivity, steric hindrance, potential for racemization (if chiral centers are present), and the desired workup/purification strategy. Below is a comparative analysis of the most common reagent classes.
| Reagent Class | Examples | Mechanism Highlights | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC | Forms a highly reactive O-acylisourea intermediate.[7] | Cost-effective, widely used. EDC and its urea byproduct are water-soluble, simplifying workup.[9] | Can lead to racemization without additives. DCC's urea byproduct is insoluble and must be filtered.[7][9] |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | Forms a highly reactive OAt or OBt active ester.[9] | Very fast and highly efficient, excellent for difficult couplings. | More expensive. Can cause guanidinylation of the amine if not pre-activated. |
| Phosphonium Salts | PyBOP, BOP | Also forms OBt/OAt active esters via a phosphonium intermediate. | Highly efficient, does not cause guanidinylation side-reaction. | Byproducts (phosphine oxides) can be difficult to remove via chromatography. |
Expert Insight: For general-purpose synthesis with this compound and a standard primary or secondary amine, an EDC/HOBt system offers a robust and economical starting point. For more challenging couplings, such as with electron-deficient amines or sterically hindered substrates, the superior reactivity of HATU often justifies its higher cost.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the coupling of this compound with a generic amine (R-NH₂).
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method is a workhorse in organic synthesis, valued for its reliability and the ease of removing byproducts through a simple aqueous workup. The addition of 1-Hydroxybenzotriazole (HOBt) accelerates the reaction and suppresses potential side reactions.[9][10]
Caption: Mechanism of carboxyl activation with EDC/HOBt.
Materials & Reagents Stoichiometry
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |
| This compound | 216.03 | 1.0 | 216 mg |
| Amine (R-NH₂) | - | 1.1 | 1.1 mmol |
| EDC·HCl | 191.70 | 1.2 | 230 mg |
| HOBt (anhydrous) | 135.12 | 1.2 | 162 mg |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | 436 µL |
| Anhydrous DMF | - | - | 5 mL |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and HOBt (1.2 eq).
-
Dissolution: Add anhydrous DMF (to make an approx. 0.2 M solution) and stir until all solids are dissolved.
-
Reagent Addition: Add the desired amine (1.1 eq), followed by EDC·HCl (1.2 eq) and DIPEA (2.5 eq). Note: The base (DIPEA) is crucial to neutralize the HCl salt of EDC and the proton generated during the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS, typically checking at 1 hour, 4 hours, and 16 hours (overnight). The reaction is complete upon consumption of the limiting starting material (the carboxylic acid).
-
Aqueous Workup: Once complete, pour the reaction mixture into a separatory funnel containing water (approx. 10x the volume of DMF). Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain the final amide.[11]
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient aminium-based coupling reagent, ideal for forming amides where other methods may be sluggish.[9] The key to success with HATU is the order of addition: the carboxylic acid must be "pre-activated" before the amine is introduced to prevent a common side reaction where HATU reacts with the amine to form an inactive guanidinium species.[12]
Materials & Reagents Stoichiometry
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |
| This compound | 216.03 | 1.0 | 216 mg |
| Amine (R-NH₂) | - | 1.1 | 1.1 mmol |
| HATU | 380.23 | 1.1 | 418 mg |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 523 µL |
| Anhydrous DMF or CH₂Cl₂ | - | - | 5 mL |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and HATU (1.1 eq).
-
Dissolution: Add anhydrous DMF or CH₂Cl₂ and stir to dissolve.
-
Pre-Activation (Critical Step): Add DIPEA (3.0 eq) to the solution and stir at room temperature for 10-15 minutes. During this time, the solution may change color as the highly reactive HOAt-ester is formed.[13]
-
Amine Addition: After the pre-activation period, add the amine (1.1 eq) to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Reaction Monitoring: Stir at room temperature. These reactions are often very fast, with significant product formation observed within 1-2 hours. Monitor by TLC or LC-MS.
-
Workup and Purification: Follow the same Workup (Step 5) and Purification (Step 8) procedures as described in Protocol 1. The byproducts from HATU are generally water-soluble and easily removed during the aqueous workup.
Troubleshooting and Field-Proven Insights
-
Problem: Low or No Yield.
-
Cause: Insufficient activation or poor nucleophilicity of the amine. The electron-withdrawing nature of the bromo- and pyridyl- groups can make the carboxylate slightly less reactive.
-
Solution: Switch to a more powerful coupling reagent like HATU (Protocol 2). Ensure all reagents are anhydrous, as water will quench the activated intermediate. For electron-deficient amines, increasing the reaction temperature to 40-50 °C may be beneficial.
-
-
Problem: Multiple Spots on TLC/Impure Product.
-
Cause: Side reactions or incomplete reaction. With uronium reagents like HATU, adding the amine before the base and acid can lead to guanidinylation.
-
Solution: Strictly follow the order of addition (pre-activation) for Protocol 2. Ensure the correct stoichiometry is used; excess coupling reagent is not always better.
-
-
Problem: Difficulty Removing Byproducts.
-
Cause: The byproducts of some coupling reagents (e.g., DCU from DCC, phosphine oxides from PyBOP) are organic-soluble and can co-elute with the product during chromatography.
-
Solution: This is a primary advantage of using EDC or HATU, as their byproducts are readily removed with an aqueous workup. If purification is still challenging, consider recrystallization as an alternative to chromatography.[11]
-
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Bromo-3-pyridineacetic acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. Catalytic Amidation [catalyticamidation.info]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 5-Bromo-3-pyridylacetic Acid
Welcome to the technical support center for 5-Bromo-3-pyridylacetic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. This compound is a bifunctional molecule, featuring a carboxylic acid moiety and a bromo-substituted pyridine ring, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its dual reactivity allows for transformations such as amide/ester formation and palladium-catalyzed cross-coupling reactions.
This document provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter, helping you improve reaction yields and purity.
Section 1: Troubleshooting Reactions at the Carboxylic Acid Group (Amidation & Esterification)
The carboxylic acid group is a primary site for modification, most commonly through the formation of amide or ester linkages. While seemingly straightforward, these reactions can present challenges that lead to low yields or difficult purifications.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is giving a low yield. What are the common causes?
Low yields in amide coupling reactions with this substrate typically stem from one or more of the following issues:
-
Inefficient Carboxylic Acid Activation: The hydroxyl group of a carboxylic acid is a poor leaving group and must be converted into a more reactive intermediate.[4] If the activation step is incomplete or the activated species is unstable, the reaction will not proceed efficiently. Standard activating agents like thionyl chloride (SOCl₂) or carbodiimides are common choices.[4][5]
-
Side Reactions with Coupling Reagents: When using carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the activated O-acylisourea intermediate can rearrange into an unreactive N-acylurea byproduct, consuming your starting material and complicating purification.[6]
-
Salt Formation: this compound is acidic, while the amine coupling partner is basic. They can form a stable salt, which is unreactive under standard coupling conditions and may precipitate out of solution, effectively reducing the concentration of available reactants.[6] The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to prevent this.[6][7]
-
Low Nucleophilicity of the Amine: Sterically hindered or electronically deactivated (electron-poor) amines may react slowly or not at all with the activated carboxylic acid. In these cases, more forceful conditions or more potent coupling reagents are required.
Q2: What are the most effective coupling reagents for this compound?
The choice of coupling reagent is critical for success. While many options exist, uronium/aminium-based reagents are often more effective for heteroaromatic carboxylic acids as they lead to faster reactions and fewer side products.[6][8]
| Coupling Reagent | Pros | Cons | Recommended Use Case |
| EDC / HOBt | Cost-effective, well-established. | Can form N-acylurea byproducts; may require longer reaction times. | Simple, unhindered amines where cost is a primary concern. |
| HATU / HBTU | Highly efficient, rapid reactions, minimizes side reactions.[7] | More expensive, sensitive to moisture. | Challenging couplings, including with sterically hindered or low-nucleophilicity amines.[6] |
| SOCl₂ (Thionyl Chloride) | Inexpensive, highly reactive (forms acyl chloride). | Harsh conditions (generates HCl), not compatible with acid-sensitive functional groups. | When forming the highly reactive acyl chloride intermediate is desired and the substrate is robust. |
| PyBOP | Effective at minimizing racemization in chiral substrates. | Can be more expensive than other options. | Reactions involving chiral amines or acids where stereochemical integrity is paramount. |
Troubleshooting Workflow: Low Yield in Amide Coupling
If you are experiencing low yields, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Recommended Protocol: Amide Coupling using HATU
This protocol is a robust starting point for the amidation of this compound.[6][7]
-
Preparation: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the solution and stir.
-
Pre-activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 15-30 minutes. This pre-activation step is crucial to form the activated ester before the amine is introduced.[6][7]
-
Amine Addition: Add the desired amine (1.1 eq.), either neat or as a solution in DMF, dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Section 2: Troubleshooting Reactions at the Bromo-Substituent (Suzuki-Miyaura Cross-Coupling)
The bromine atom on the pyridine ring is an excellent handle for C-C bond formation, with the Suzuki-Miyaura cross-coupling being one of the most powerful and widely used methods. However, reactions involving bromo-pyridines can be challenging.
Frequently Asked Questions (FAQs)
Q3: I am getting a low yield in my Suzuki-Miyaura coupling reaction. What makes bromo-pyridines difficult substrates?
Several factors contribute to the difficulty of performing Suzuki couplings with bromo-pyridines:
-
Electron-Deficient Ring: The pyridine ring is electron-deficient, which can slow down the rate-limiting oxidative addition step of the palladium catalyst to the C-Br bond.[9]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center.[1] This coordination can inhibit the catalyst, preventing it from participating in the catalytic cycle and leading to low or no conversion.
-
Side Reactions: Common side reactions include the homo-coupling of the boronic acid partner and protodebromination (replacement of the bromine with a hydrogen atom), both of which consume starting materials and reduce the yield of the desired product.[10][11]
Q4: How do I select the optimal catalyst system (catalyst, ligand, base, solvent) for this reaction?
The success of a Suzuki reaction with a bromo-pyridine is highly dependent on the careful selection of the entire catalyst system. Modern systems utilizing bulky, electron-rich ligands have been developed to overcome the challenges mentioned above.[12]
| Catalyst System Component | Recommendation & Rationale |
| Palladium Pre-catalyst | Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices. Pre-formed catalysts like PEPPSI-IPr are highly active and can be used at low loadings.[12] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos , XPhos ) or N-Heterocyclic Carbenes (NHCs) are essential. These ligands accelerate the oxidative addition and reductive elimination steps and prevent catalyst deactivation.[12] |
| Base | A strong, non-nucleophilic base is required. K₃PO₄ or Cs₂CO₃ are often superior to weaker bases like K₂CO₃ or Na₂CO₃ for these challenging substrates.[10][12] |
| Solvent | Anhydrous, polar aprotic solvents are preferred. 1,4-Dioxane , Toluene , or DMF , often with a small amount of water, are standard choices.[12][13] |
| Temperature | Elevated temperatures (80-110 °C) are typically necessary to drive the reaction to completion.[12][14] |
Troubleshooting Workflow: Low Yield in Suzuki-Miyaura Coupling
This workflow provides a systematic approach to diagnosing and solving low-yield issues in Suzuki coupling reactions.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Recommended Protocol: Suzuki-Miyaura Coupling using a Pd(OAc)₂/SPhos System
This protocol employs a modern, highly effective catalyst system suitable for challenging bromo-pyridine substrates.[12]
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) and add this to the Schlenk flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) for at least three cycles to remove all oxygen.
-
Solvent Addition: Add rigorously degassed solvent (e.g., 1,4-dioxane or toluene) via cannula or syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography or recrystallization. Due to the acidic nature of the product, an acid-base extraction can be a highly effective initial purification step.[15]
Section 3: General Considerations
Q5: Should I be concerned about the decarboxylation of this compound?
Pyridylacetic acids can be susceptible to decarboxylation, particularly the 2- and 4-isomers, upon heating.[16][17] The 3-isomer is generally more stable.[18] However, under prolonged heating at high temperatures (>120 °C) or in the presence of certain catalysts, decarboxylation could become a competing pathway. If you suspect this is occurring, consider running your reaction at the lowest effective temperature.
Q6: What are the best general practices for purifying products derived from this starting material?
The presence of the basic pyridine nitrogen and the acidic carboxylic acid (or its derivative) offers unique purification opportunities.
-
Acid-Base Extraction: This is a powerful technique. The pyridine nitrogen makes the product basic. You can wash your organic solution with dilute acid (e.g., 1M HCl) to extract your product into the aqueous layer, leaving non-basic impurities behind. Subsequently, basifying the aqueous layer and re-extracting with an organic solvent will recover your purified product.[15]
-
Column Chromatography: Products containing a pyridine ring can sometimes "tail" or streak on silica gel. This can often be mitigated by adding a small amount (0.5-1%) of a base like triethylamine to the eluent system.[15]
-
Recrystallization: If your final product is a solid, recrystallization is an excellent method for achieving high purity.[6]
References
- 1. CAS 39891-12-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 39891-12-8 [m.chemicalbook.com]
- 3. L13579.06 [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. growingscience.com [growingscience.com]
- 9. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. thalesnano.com [thalesnano.com]
- 12. benchchem.com [benchchem.com]
- 13. echemi.com [echemi.com]
- 14. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 5-bromo-3-pyridineacetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 5-bromo-3-pyridineacetic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this versatile synthetic intermediate. We will explore the underlying chemical principles governing its solubility and provide practical, step-by-step troubleshooting protocols to ensure its successful application in your experiments.
Section 1: Understanding the Molecule - Physicochemical Properties
5-Bromo-3-pyridineacetic acid is an organic compound featuring a pyridine ring substituted with a bromine atom and an acetic acid group.[1] This unique structure confers both acidic and basic properties, making its solubility highly dependent on the chosen solvent system. The presence of the polar carboxylic acid group allows for hydrogen bonding, while the pyridine nitrogen can act as a hydrogen bond acceptor or a base.[1][2]
A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrNO₂ | [3] |
| Molecular Weight | 216.03 g/mol | [4] |
| Appearance | White to off-white, cream, or pale brown solid/powder | [1][3] |
| Melting Point | 182-185 °C | [4] |
| pKa (Predicted) | 3.86 ± 0.10 | [4] |
| Water Solubility | Sparingly soluble (approx. 15 g/L at 25 °C) | [4][5] |
Section 2: Troubleshooting Guides & FAQs
This section addresses the most common solubility issues encountered in the laboratory in a question-and-answer format.
Q1: What are the recommended starting solvents for dissolving 5-bromo-3-pyridineacetic acid?
A1: The dual polarity of 5-bromo-3-pyridineacetic acid suggests starting with polar solvents. Due to its ability to both donate and accept hydrogen bonds, polar protic and polar aprotic solvents are excellent starting points.
Causality: Polar solvents can effectively solvate the polar carboxylic acid and the pyridine nitrogen. Polar protic solvents (like alcohols) can hydrogen bond with both the carboxyl group and the pyridine nitrogen. Polar aprotic solvents (like DMSO) are strong hydrogen bond acceptors and can effectively solvate the carboxylic acid proton.
Recommended Solvents (Starting Point):
| Solvent Class | Example Solvent | Expected Solubility Profile | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble to Sparingly Soluble | Can form hydrogen bonds with both the carboxylic acid and pyridine ring.[1] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Excellent hydrogen bond acceptor; effectively solvates carboxylic acids.[6] |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, a highly polar solvent capable of disrupting crystal lattice forces. | |
| Ethers | Tetrahydrofuran (THF) | Sparingly Soluble | Moderate polarity; solubility may require heating or co-solvents. |
| Water | H₂O | Sparingly Soluble | Forms strong hydrogen bonds, but the aromatic ring limits high solubility.[5] |
| Non-Polar | Toluene, Hexanes | Insoluble | Lacks the polarity to overcome the compound's crystal lattice energy. |
Q2: My compound won't dissolve in my chosen organic solvent at room temperature. What is the first troubleshooting step?
A2: The first and simplest step is the application of gentle, controlled heating.
Causality: The process of dissolution requires energy to overcome the intermolecular forces holding the solid crystal lattice together. For many organic compounds, the enthalpy of solution is positive, meaning that increasing the temperature will increase solubility according to the principles of thermodynamics.[2]
Protocol:
-
Add your solvent to the solid 5-bromo-3-pyridineacetic acid in a suitable flask equipped with a magnetic stir bar and a reflux condenser.
-
Begin stirring the suspension at room temperature.
-
Gently warm the flask in a heating mantle or oil bath, increasing the temperature in 10 °C increments.
-
Hold at each temperature for 5-10 minutes, observing for dissolution.
-
Monitor the temperature closely to avoid solvent loss or potential compound degradation, especially at temperatures exceeding 80-100 °C.
Q3: Heating the mixture did not fully dissolve the compound, or it precipitated upon cooling. What is the next logical step?
A3: If heating is insufficient, the next strategy is to convert the carboxylic acid into its more soluble salt form by adding a base. This is a highly effective method, particularly if the downstream application is compatible with the presence of a salt.
Causality: The carboxylic acid group (R-COOH) is weakly acidic. Adding a base deprotonates it to form a carboxylate salt (R-COO⁻). This ionic salt has significantly stronger ion-dipole interactions with polar solvents compared to the hydrogen bonding of the neutral acid, leading to a dramatic increase in solubility.[2]
Recommended Bases:
-
Organic Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA). Use 1.1-1.5 equivalents.
-
Inorganic Bases: Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃). These are often used in polar solvents like DMF or DMSO.
Protocol:
-
Create a suspension of the compound in your chosen polar solvent (e.g., DMF, Methanol).
-
While stirring, add the selected base dropwise (if liquid) or portion-wise (if solid).
-
Continue stirring at room temperature. Dissolution should occur rapidly as the salt is formed.
Below is a diagram illustrating this fundamental mechanism.
Caption: Mechanism of Base-Assisted Dissolution.
Q4: I am observing unexpected side reactions or color changes when using certain solvents. What could be the cause?
A4: While seemingly inert, some common laboratory solvents can react with pyridine derivatives over time, especially during storage.
Causality: Chlorinated solvents like dichloromethane (DCM) can react with pyridines at room temperature to form bispyridinium dichlorides.[7] This reaction can lead to the formation of side-products, reduced yields in subsequent reactions, and spurious analytical results. The reaction is often faster with more nucleophilic pyridines.[7]
Recommendation: Avoid preparing stock solutions of 5-bromo-3-pyridineacetic acid in chlorinated solvents (e.g., DCM, chloroform) for long-term storage. If their use is unavoidable, prepare the solutions fresh before use.
Section 3: Systematic Troubleshooting Workflow
For a logical and efficient approach to achieving complete dissolution, follow the systematic workflow outlined below. This process is designed to save time and materials by starting with the simplest methods before progressing to more complex solutions.
Caption: Systematic Workflow for Dissolving 5-bromo-3-pyridineacetic acid.
Section 4: Experimental Protocol - Determining Equilibrium Solubility
For applications requiring precise concentration data, determining the equilibrium solubility is essential. This protocol provides a standardized method for quantifying the solubility of 5-bromo-3-pyridineacetic acid in a specific solvent.[8]
Objective: To determine the saturation concentration of the compound in a solvent at a constant temperature.
Materials:
-
5-bromo-3-pyridineacetic acid
-
Selected organic solvent (HPLC-grade)
-
Multiple 4 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Validated HPLC-UV or UPLC-UV method for quantification
Procedure:
-
Preparation: Add an excess amount of solid 5-bromo-3-pyridineacetic acid to at least three separate vials. The presence of undissolved solid at the end of the experiment is critical to ensure saturation has been reached.[8]
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for 24-48 hours.[8]
-
Phase Separation: After equilibration, let the vials stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. For faster separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a clean syringe. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any residual microparticles.[8]
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of your analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the precise concentration.
-
Calculation: Calculate the solubility (e.g., in mg/mL) from the measured concentration, taking the dilution factor into account. The final solubility is the average of the triplicate measurements.
References
- 1. CAS 39891-12-8: 5-Bromo-3-pyridylacetic acid | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. L13579.06 [thermofisher.com]
- 4. Cas 39891-12-8,this compound | lookchem [lookchem.com]
- 5. CAS # 39891-12-8, 5-Bromo-3-pyridineacetic acid, (5-Bromopyridin-3-yl)acetic acid, 2-(5-Bromopyridin-3-yl)acetic acid, this compound - chemBlink [chemblink.com]
- 6. researchgate.net [researchgate.net]
- 7. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Bromo-3-pyridylacetic Acid Reaction Products
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the purification of 5-Bromo-3-pyridylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the post-reaction work-up and purification of this important synthetic intermediate. The following sections provide in-depth troubleshooting advice and frequently asked questions in a direct, Q&A format, grounded in established chemical principles and practical laboratory experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that arise before and during the purification process.
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: The impurity profile depends heavily on the synthetic route. Two common routes are the hydrolysis of a nitrile intermediate and a Grignard reaction.
-
From Nitrile Hydrolysis (e.g., from (5-Bromo-pyridin-3-yl)-acetonitrile):
-
Unreacted Starting Material: (5-Bromo-pyridin-3-yl)-acetonitrile[1].
-
Incomplete Hydrolysis Product: 2-(5-Bromopyridin-3-yl)acetamide. This amide intermediate is often the most significant impurity.
-
Degradation Products: Dark, tarry substances may form, especially if harsh hydrolysis conditions (strong acid/base and high heat) are used for extended periods.
-
-
From Grignard Reaction (e.g., from 3,5-dibromopyridine):
-
Unreacted Starting Material: 3,5-dibromopyridine.
-
Coupling Side-Products: Symmetrical coupling of the Grignard reagent can lead to 5,5'-dibromo-3,3'-bipyridine. This is a common issue in Grignard reactions[2].
-
Protonated Starting Material: 3-Bromopyridine, if the Grignard reagent is quenched by a proton source before reacting with CO₂.
-
Inorganic Salts: Magnesium salts (e.g., MgBr₂), which are typically removed during the aqueous work-up.
-
Q2: What is the best general strategy for a first-pass purification of my crude reaction mixture?
A2: An acid-base extraction is the most effective initial purification step. This compound is a carboxylic acid (pKa ≈ 3.86) and can be selectively separated from neutral or basic impurities[3].
-
Dissolve the crude mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Extract with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution. The desired acid will deprotonate and move into the aqueous layer as its sodium salt. Most neutral impurities (like unreacted starting materials or coupling products) will remain in the organic layer.
-
Separate the layers. You may wish to back-extract the organic layer with fresh NaHCO₃ solution to maximize recovery.
-
Wash the combined aqueous layers with fresh organic solvent (e.g., EtOAc) to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and carefully re-acidify with a strong acid (e.g., 2M HCl) until the pH is ~2-3. The purified this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
This procedure typically yields a product with >90% purity, suitable for subsequent recrystallization.
Q3: How can I reliably assess the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive assessment.
| Technique | Purpose | Typical Conditions & Observations |
| ¹H NMR | Structural confirmation and detection of proton-bearing impurities. | Check for the characteristic pyridine and methylene proton signals. Integrate peaks to quantify major impurities. A clean spectrum is a strong indicator of high purity[4]. |
| LC-MS | Purity assessment and impurity identification. | A reversed-phase C18 column is effective. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid (TFA)[5]. This provides purity percentage (by UV trace) and mass confirmation of the main peak and any impurities. |
| Melting Point | Quick check for purity. | A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities. |
| Thin Layer Chromatography (TLC) | Rapid, qualitative check during work-up and column chromatography. | A typical mobile phase is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate), often with a small amount of acetic acid to improve spot shape[6]. |
Part 2: Troubleshooting Guide: Extraction & Recrystallization
This section details specific problems encountered during the most common purification workflows and provides actionable solutions.
Workflow 1: Acid-Base Extraction Purification
The diagram below outlines the logical steps of an acid-base extraction for isolating a carboxylic acid product.
Caption: Logic flow for purifying this compound via acid-base extraction.
Q4: I'm seeing a persistent emulsion during the extraction with sodium bicarbonate. How do I break it?
A4:
-
Causality: Emulsions are common when the densities of the organic and aqueous phases are similar or when fine particulate matter is present, stabilizing the interface. The amphiphilic nature of the pyridylacetic acid salt can also contribute.
-
Solution:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.
-
Add Brine: Add a small volume of saturated sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.
-
Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.
-
Filtration: As a last resort, filter the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets that form the emulsion.
-
Q5: My yield is very low after acidifying the aqueous layer and filtering.
A5:
-
Causality: This usually indicates incomplete extraction into the aqueous phase or that the product remains dissolved in the acidified aqueous phase. This compound has some water solubility (approx. 15 g/L at 25°C)[7].
-
Solution:
-
Check pH: Ensure you added enough base during extraction to fully deprotonate the acid. Test the aqueous layer with pH paper; it should be >8. Conversely, ensure the final acidification brings the pH down to ~2-3 for complete precipitation.
-
Multiple Extractions: Perform multiple extractions (e.g., 3x with smaller volumes of base) rather than a single large-volume extraction to ensure complete transfer to the aqueous phase.
-
Back-Extraction: After filtering the precipitated product, extract the acidic aqueous filtrate with a fresh portion of organic solvent (e.g., 3x with ethyl acetate). This will recover any dissolved product. Combine these organic extracts, dry over Na₂SO₄, and evaporate the solvent.
-
Sufficient Cooling: Ensure the acidified solution is thoroughly chilled in an ice bath for at least 30 minutes before filtration to minimize solubility and maximize precipitation.
-
Workflow 2: Recrystallization Troubleshooting
The following decision tree can help diagnose and solve common recrystallization problems.
Caption: Decision tree for troubleshooting common recrystallization issues.
Q6: My compound "oils out" during recrystallization instead of forming crystals.
A6:
-
Causality: This occurs when the solute becomes supersaturated at a temperature above its melting point (or the melting point of the solute-solvent mixture). It is often caused by cooling the solution too quickly or the presence of impurities that depress the melting point[8][9].
-
Solution:
-
Re-heat: Heat the solution until the oil completely redissolves.
-
Add More Solvent: Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation.
-
Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature on the benchtop, insulated with a towel if necessary. Do not place it directly in an ice bath. Slow cooling provides time for a proper crystal lattice to form.
-
Q7: The recrystallized product is still yellow/brown.
A7:
-
Causality: This indicates the presence of persistent, colored impurities that co-crystallize with your product. These are often highly conjugated or polymeric side products.
-
Solution:
-
Activated Charcoal Treatment: After dissolving the crude product in the minimum amount of hot solvent, add a very small amount of activated charcoal (1-2% of the solute's weight) to the hot solution.
-
Boil and Filter: Swirl or briefly boil the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Hot Filtration: Perform a hot gravity filtration through a fluted filter paper to remove the charcoal. The filtrate should be colorless or significantly less colored.
-
Proceed with Cooling: Allow the filtered solution to cool slowly as you would for a normal recrystallization.
-
Caution: Using too much charcoal can significantly reduce your yield as it can also adsorb your desired product[8].
-
Part 3: Advanced Purification: Column Chromatography
When extraction and recrystallization are insufficient, column chromatography is the next logical step.
Q8: How do I choose between normal-phase and reversed-phase chromatography?
A8: The choice depends on the polarity of the key impurities you need to remove.
-
Normal-Phase Chromatography (e.g., Silica Gel):
-
Principle: Stationary phase is polar (silica); mobile phase is non-polar. Polar compounds elute last.
-
Best For: Separating the polar this compound from less polar impurities, such as unreacted 3,5-dibromopyridine or bipyridine coupling products.
-
Challenge: The carboxylic acid group can interact strongly with the acidic silica gel, leading to peak tailing or "streaking." To mitigate this, add a small amount of acid (e.g., 0.5-1% acetic acid) to the eluent. This keeps the analyte protonated and reduces strong interactions with the silica surface.
-
-
Reversed-Phase Chromatography (e.g., C18 Silica):
-
Principle: Stationary phase is non-polar (C18); mobile phase is polar. Non-polar compounds elute last.
-
Best For: Separating the target compound from more polar impurities or impurities of very similar polarity. This is often the preferred method for high-purity applications and is the standard for analytical HPLC[5][10].
-
Eluent System: Typically a gradient of water and a polar organic solvent like acetonitrile or methanol. Adding 0.1% TFA or formic acid to the mobile phase is standard practice to ensure the carboxylic acid remains protonated, resulting in sharp, symmetrical peaks[5].
-
Q9: My product is streaking badly on my silica gel column.
A9:
-
Causality: Streaking (peak tailing) is a classic sign of strong, non-ideal interactions between an acidic analyte and the acidic silica gel surface. It can also be caused by overloading the column or poor solubility in the mobile phase.
-
Solution:
-
Acidify the Mobile Phase: As mentioned above, this is the most effective solution. Add 0.5-1% acetic acid or formic acid to your eluent mixture (e.g., Hexanes/Ethyl Acetate/Acetic Acid 60:40:0.5).
-
Check Sample Load: Ensure you have not overloaded the column. A general rule is to load no more than 1-5% of the silica gel weight (e.g., 1-5 g of crude product for 100 g of silica).
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral) or switching to reversed-phase chromatography.
-
References
- 1. (5-BROMO-PYRIDIN-3-YL)-ACETONITRILE | 39891-08-2 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound CAS#: 39891-12-8 [m.chemicalbook.com]
- 4. This compound(39891-12-8) 1H NMR spectrum [chemicalbook.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. rsc.org [rsc.org]
- 7. CAS # 39891-12-8, 5-Bromo-3-pyridineacetic acid, (5-Bromopyridin-3-yl)acetic acid, 2-(5-Bromopyridin-3-yl)acetic acid, this compound - chemBlink [chemblink.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. helixchrom.com [helixchrom.com]
Common side reactions in the functionalization of (5-Bromopyridin-3-Yl)Acetic Acid
Technical Support Center: Functionalization of (5-Bromopyridin-3-Yl)Acetic Acid
Welcome to the technical support guide for (5-Bromopyridin-3-Yl)Acetic Acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this versatile building block. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic routes.
Introduction: Understanding the Substrate
(5-Bromopyridin-3-Yl)Acetic Acid is a bifunctional molecule offering two primary sites for elaboration: the carboxylic acid handle and the aryl bromide on the pyridine ring. Its utility is, however, accompanied by specific chemical liabilities. The electron-deficient nature of the pyridine ring, the potential for the pyridine nitrogen to act as a ligand or base, and the lability of the acetic acid moiety under certain conditions can lead to a range of undesired side reactions. This guide provides a structured, question-and-answer approach to diagnosing and solving these common issues.
Caption: Figure 1. Key Reactive Sites of the Substrate
Section 1: General Stability and Core Reactivity Issues
This section addresses overarching problems that can occur regardless of the specific functionalization being attempted.
FAQ 1: My reaction is giving a significant amount of 5-bromo-3-methylpyridine. What is causing this decarboxylation?
Answer: You are observing decarboxylation, a common side reaction for pyridylacetic acids, particularly those with activating groups or when subjected to heat.[1][2] The mechanism involves the loss of carbon dioxide (CO2) from the carboxylic acid moiety. This process is often accelerated by high temperatures, strong acids or bases, and certain transition metal catalysts that can coordinate to the carboxylate.
Troubleshooting Guide: Mitigating Decarboxylation
-
Temperature Control: This is the most critical factor.
-
Action: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. If the literature protocol calls for high heat (e.g., >100 °C), consider if a lower temperature for a longer duration could achieve the same result.
-
Causality: The activation energy for decarboxylation is often readily supplied by thermal energy. Reducing heat directly lowers the rate of this undesired pathway.
-
-
pH and Base Selection:
-
Action: Avoid excessively strong bases or prolonged exposure to basic conditions, especially at elevated temperatures. If a base is required for another transformation (e.g., in a Suzuki coupling), opt for a weaker, non-nucleophilic base like K2CO3 or Cs2CO3 over stronger options like alkoxides where possible.
-
Causality: Formation of the carboxylate anion can facilitate electronic rearrangements that lead to CO2 expulsion.
-
-
Catalyst-Induced Decarboxylation:
-
Action: In cross-coupling reactions, be aware that the palladium or copper catalyst itself can promote decarboxylation.[3] Minimize catalyst loading to the lowest effective level and consider ligands that promote the desired reductive elimination over side reactions.
-
Causality: The metal center can form a chelate with the carboxylate, weakening the C-C bond and lowering the energetic barrier to decarboxylation.
-
Caption: Figure 2. Decarboxylation Side Reaction Pathway
Section 2: Functionalization of the Carboxylic Acid Group
This section focuses on issues arising during amide and ester formation.
FAQ 2: I am attempting an amide coupling, but the reaction is sluggish and I'm recovering starting material or observing complex byproducts. Why?
Answer: Amide coupling reactions require the activation of the carboxylic acid.[4] Several issues can arise specifically with (5-Bromopyridin-3-Yl)Acetic Acid:
-
Pyridine Nitrogen Interference: The basic pyridine nitrogen can non-productively react with or quench your activating agent (e.g., carbodiimides like EDC, or uronium salts like HATU).
-
Poor Nucleophile Activation: If your amine is a weak nucleophile (e.g., an aniline), the activated ester intermediate may not be reactive enough, or it may decompose before the amine can react.
-
Byproduct Formation: Common coupling reagents can lead to their own byproducts. For example, using DCC can form dicyclohexylurea, which can be difficult to remove.[4]
Troubleshooting Guide: Optimizing Amide Coupling
| Parameter | Recommendation | Rationale |
| Coupling Reagent | Use a uronium/phosphonium salt like HATU or HBTU . | These reagents are highly efficient and less prone to side reactions. HATU, in particular, is excellent for coupling with less nucleophilic amines.[5] |
| Base | Use a non-nucleophilic, sterically hindered base like DIPEA (N,N-Diisopropylethylamine). | DIPEA is basic enough to facilitate the reaction but is too bulky to compete as a nucleophile or readily interact with the activated ester intermediate.[5] |
| Order of Addition | Method A (Preferred): Premix the carboxylic acid, HATU, and DIPEA for 5-10 minutes before adding the amine. | This allows for the formation of the activated O-acylisourea intermediate without the amine present, preventing the amine from being consumed by side reactions with the coupling agent. |
| Solvent | Use an aprotic polar solvent like DMF or NMP . | These solvents effectively dissolve all components and facilitate the ionic interactions involved in the coupling mechanism. |
Experimental Protocol: Optimized HATU Coupling
-
To a solution of (5-Bromopyridin-3-Yl)Acetic Acid (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv) and DIPEA (2.5 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired amine (1.0-1.2 equiv) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 2-16 hours).
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated NaHCO3 solution, water, and brine to remove DMF and unreacted reagents.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Section 3: Functionalization at the Bromine Atom (Cross-Coupling)
This section covers the most common palladium-catalyzed cross-coupling reactions.
FAQ 3 (Suzuki Coupling): My Suzuki reaction has low yield, and I see significant amounts of debrominated starting material and/or a biaryl byproduct of my boronic acid. What is going wrong?
Answer: You are encountering two classic side reactions in Suzuki-Miyaura couplings.[6]
-
Homocoupling: The formation of a biaryl byproduct from your boronic acid coupling with itself. This is typically caused by the presence of oxygen, which can facilitate an oxidative cycle involving the boronic acid.[7]
-
Protodebromination (Hydrodehalogenation): The replacement of the bromine atom with a hydrogen atom. This can occur when the palladium-aryl intermediate reacts with a proton source (like water or alcohol solvents) instead of the boronic acid partner.[6]
Troubleshooting Guide: Optimizing Suzuki-Miyaura Coupling
Caption: Figure 3. Suzuki Coupling Troubleshooting Flowchart
Experimental Protocol: Robust Suzuki Coupling Conditions
-
Inert Atmosphere is Crucial: To a flame-dried flask, add the Pd catalyst (e.g., Pd(PPh3)4, 3-5 mol%) and a suitable base (e.g., K2CO3, 2.0 equiv, dried under high vacuum).
-
Seal the flask and purge with high-purity argon or nitrogen for 15 minutes.
-
Add (5-Bromopyridin-3-Yl)Acetic Acid (1.0 equiv) and the boronic acid or ester (1.2-1.5 equiv).
-
Via cannula, add degassed solvent (e.g., a 4:1 mixture of Dioxane/Water). The small amount of water is often necessary to activate the boronic acid with the base.[8]
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Workup typically involves dilution with an organic solvent, filtration through celite to remove palladium residues, and standard aqueous washes.
FAQ 4 (Sonogashira Coupling): I'm getting a high yield of the di-alkyne (Glaser coupling) byproduct instead of my desired alkynyl-pyridine. How do I prevent this?
Answer: The formation of a symmetrical di-alkyne is known as Glaser or Hay homocoupling.[9] This side reaction is a significant issue in Sonogashira couplings and is almost always promoted by two factors: the copper(I) co-catalyst and the presence of oxygen. The copper acetylide intermediate can undergo oxidative dimerization in the presence of O2.
Troubleshooting Guide: Suppressing Alkyne Homocoupling
| Strategy | Action | Rationale |
| Strictly Anaerobic Conditions | Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Ar or N2) throughout the reaction. | This is the most effective way to prevent the oxidative dimerization pathway.[9] |
| Copper-Free Conditions | Employ a modern, copper-free Sonogashira protocol. These often use more active palladium/ligand systems that do not require a copper co-catalyst. | By removing copper, you eliminate the primary species responsible for catalyzing the homocoupling reaction.[10] |
| Amine Base Selection | Use a bulky amine base like diisopropylamine (DIPA) or triethylamine (TEA), which also often serves as the solvent. | The amine base is crucial for the catalytic cycle; its presence in excess can help stabilize the active species and favor the cross-coupling pathway.[11] |
FAQ 5 (Buchwald-Hartwig Amination): My C-N coupling reaction is not working well, and I'm mostly recovering the debrominated starting material. What is the issue?
Answer: The primary side reaction in Buchwald-Hartwig aminations is often reductive dehalogenation, where the aryl halide is converted to an arene.[12] This occurs when the Pd(II)-aryl intermediate undergoes β-hydride elimination from the amido ligand or reacts with a hydride source in the mixture, followed by reductive elimination.[6][12]
Troubleshooting Guide: Optimizing Buchwald-Hartwig Amination
-
Ligand Choice is Key:
-
Action: The choice of phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are specifically designed to promote C-N reductive elimination over competing pathways.
-
Causality: These ligands create a sterically crowded coordination sphere around the palladium center, which favors the direct bond-forming reductive elimination step and sterically disfavors pathways like β-hydride elimination.[13]
-
-
Base Selection:
-
Action: A strong, non-nucleophilic base is required. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are the most common and effective choices.
-
Causality: The base's role is to deprotonate the amine, forming the palladium-amido complex necessary for the final reductive elimination step. Weaker bases often lead to incomplete reactions.[13][14]
-
-
Solvent:
-
Action: Use anhydrous, high-boiling point, aprotic solvents like toluene, dioxane, or t-butanol.
-
Causality: These solvents provide the necessary temperature range for the reaction and are less likely to act as interfering proton or hydride sources compared to alcohols like methanol or ethanol.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. hepatochem.com [hepatochem.com]
- 5. growingscience.com [growingscience.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Cross-Coupling of 5-Bromo-3-pyridylacetic acid
Welcome to the technical support guide for optimizing the cross-coupling of 5-Bromo-3-pyridylacetic acid. This resource is tailored for researchers, scientists, and drug development professionals encountering challenges with this specific transformation. The unique structure of this substrate, featuring a pyridine ring and a carboxylic acid moiety, presents distinct challenges including catalyst inhibition and solubility issues. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate these complexities and achieve robust, high-yielding reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a cross-coupling reaction with this compound?
A1: The main challenges stem from the two key functional groups on the substrate:
-
The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, preventing the catalytic cycle from proceeding efficiently.[1]
-
The Carboxylic Acid Group: The acidic proton can react with the basic reagents required for many cross-coupling reactions (like Suzuki-Miyaura). This necessitates the use of additional equivalents of base.[2] Furthermore, the resulting carboxylate salt can have poor solubility in common organic solvents, potentially leading to a heterogeneous reaction mixture and reduced reaction rates.[2]
Q2: Which type of cross-coupling reaction is most suitable for this substrate?
A2: The Suzuki-Miyaura coupling is often the first choice due to its high functional group tolerance, the commercial availability of a vast array of boronic acids and esters, and generally milder reaction conditions compared to other methods.[3] Heck and Sonogashira couplings are also viable alternatives depending on the desired final product. For instance, Mizoroki-Heck reactions have been successfully performed with 3-bromopyridine at elevated temperatures.[4][5]
Q3: How do I select an appropriate initial catalyst and ligand system?
A3: For Suzuki-Miyaura couplings involving heteroaromatic halides, the catalyst system must be robust.
-
Ligand Selection: Electron-rich and sterically bulky phosphine ligands are crucial for promoting the key steps of oxidative addition and reductive elimination, especially with challenging substrates.[8] Good starting points include:
Q4: What is a good starting temperature for optimization?
A4: A moderate starting temperature of 80-100°C is advisable. This range is often sufficient to drive the reaction to completion without causing significant degradation of the starting materials or the catalyst. Some reactions, particularly Heck couplings, may require higher temperatures up to 130°C to achieve good conversion.[4][5] If you observe low conversion, a careful, incremental increase in temperature can be beneficial. Conversely, if side products or decomposition are observed, lowering the temperature should be the first step.[3]
Troubleshooting Guide: Specific Experimental Issues
Q5: My reaction shows low or no conversion. What are the first troubleshooting steps?
A5: When faced with a stalled reaction, a systematic check is essential.[7]
-
Verify Reagent Quality: Ensure all reagents are pure and anhydrous. Solvents should be properly dried, and bases should be freshly opened or properly stored. The quality of the boronic acid (if performing a Suzuki coupling) is critical, as they can degrade over time.[10][11]
-
Ensure an Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[7] Ensure your reaction flask was thoroughly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of that gas. Degassing the solvent ("sparging") before use is a common and effective practice.[10]
-
Check Catalyst and Ligand: The catalyst or ligand may be inactive. Try a new bottle or a different batch. Consider using a more robust precatalyst that is less sensitive to air.[6]
-
Increase Temperature: If the above checks do not resolve the issue, incrementally increase the reaction temperature by 10-20°C. Monitor the reaction closely for signs of decomposition.[6]
Q6: I'm observing significant byproduct formation, such as homocoupling of the boronic acid. How can I minimize this?
A6: Homocoupling is a common side reaction in Suzuki couplings.[12] It can be caused by several factors:
-
Oxygen Contamination: Traces of oxygen can promote the homocoupling of boronic acids. Rigorous degassing of the reaction mixture is crucial.
-
Slow Transmetalation: If the transmetalation step is slow relative to other processes, side reactions can occur. Changing the base or solvent can sometimes accelerate this step.
-
Sub-optimal Catalyst/Ligand: A different ligand may favor the desired cross-coupling pathway. Screening a panel of ligands is a valuable strategy. For heteroaromatic substrates, ligands like SPhos or RuPhos can be particularly effective.[1]
Q7: The carboxylic acid group seems to be causing solubility problems. What solvent systems can I try?
A7: The formation of a carboxylate salt under basic conditions can indeed lead to poor solubility.[2]
-
Polar Aprotic Solvents: Solvents like DMF, DMAc, or Dioxane are good starting points.[4][13]
-
Biphasic Systems: For Suzuki couplings, a mixture of an organic solvent with water (e.g., Dioxane/Water or Toluene/Water ) is very common.[10] The water helps to dissolve the inorganic base and the boronic acid partner.
-
Esterification: If solubility issues persist and are severely hampering the reaction, a temporary protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a reliable strategy. The ester can be hydrolyzed back to the acid after the coupling reaction is complete.
Q8: My catalyst appears to turn into palladium black, and the reaction stops. Why is this happening and how can I prevent it?
A8: The formation of palladium black indicates that the Pd(0) catalyst is aggregating and precipitating out of solution, rendering it inactive.[12]
-
Ligand Dissociation: This often happens when the ligand is not bulky or electron-donating enough to stabilize the Pd(0) center at the reaction temperature. The palladium atoms, once stripped of their protective ligand shell, will aggregate.
-
Solution:
-
Switch to a Bulkier Ligand: Use a more sterically demanding ligand like XPhos or P(t-Bu)₃. The increased steric bulk physically prevents the palladium centers from aggregating.[14]
-
Add Excess Ligand: Sometimes, adding a small excess of the ligand (e.g., 1.1-1.5 equivalents relative to the palladium metal) can help maintain catalyst stability.[6]
-
Lower the Temperature: High temperatures can accelerate ligand dissociation. If possible, run the reaction at a lower temperature.
-
Experimental Protocols & Data
Protocol: Screening Conditions for Suzuki-Miyaura Coupling
This protocol outlines a parallel screen to efficiently identify optimal conditions for the coupling of this compound with a generic arylboronic acid.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., Dioxane).
-
Prepare a stock solution of the arylboronic acid (1.2 equivalents).
-
Prepare a stock solution of the base (e.g., K₂CO₃, 3.0 equivalents) in water if using a biphasic system.
-
-
Reaction Setup (in parallel reaction vials):
-
To each vial, add the palladium precatalyst (e.g., 2 mol%) and the ligand (e.g., 4 mol%).
-
Purge each vial with Argon for 5 minutes.
-
Add the stock solution of this compound.
-
Add the stock solution of the arylboronic acid.
-
Add the base solution.
-
Seal the vials and place them in a pre-heated aluminum block shaker at the desired temperature.
-
-
Monitoring and Analysis:
-
After a set time (e.g., 4 hours), take a small aliquot from each reaction, quench with water, extract with an organic solvent (e.g., Ethyl Acetate), and analyze by LC-MS to determine the conversion to product.
-
Table 1: Example Screening Array for Optimization
| Entry | Pd Precatalyst (2 mol%) | Ligand (4 mol%) | Base (3 eq.) | Solvent System | Temp (°C) |
| 1 | Pd₂(dba)₃ | SPhos | K₂CO₃ | Dioxane/H₂O (4:1) | 80 |
| 2 | Pd₂(dba)₃ | SPhos | K₂CO₃ | Dioxane/H₂O (4:1) | 100 |
| 3 | Pd(OAc)₂ | XPhos | K₃PO₄ | DMF | 80 |
| 4 | Pd(OAc)₂ | XPhos | K₃PO₄ | DMF | 100 |
| 5 | PEPPSI-IPr | (none) | Cs₂CO₃ | Toluene | 100 |
| 6 | PEPPSI-IPr | (none) | Cs₂CO₃ | Toluene | 120 |
Visualizations: Key Mechanistic & Logical Frameworks
To better understand the process, the following diagrams illustrate the fundamental catalytic cycle and a logical workflow for troubleshooting.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding coupling reactions.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 5. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Preventing decarboxylation of 5-Bromo-3-pyridylacetic acid during reactions
Welcome to the technical support center for 5-Bromo-3-pyridylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling this versatile reagent, with a specific focus on preventing its unintended decarboxylation during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to decarboxylation?
A1: this compound is relatively stable compared to its 2- and 4-pyridylacetic acid isomers. The electronic arrangement of the 3-pyridyl isomer does not facilitate the formation of the ylide intermediate that is key to the rapid decarboxylation seen in the other isomers. However, under certain conditions, particularly elevated temperatures and the presence of specific catalysts, decarboxylation can become a significant side reaction.
Q2: What is the primary mechanism of decarboxylation for pyridylacetic acids?
A2: The decarboxylation of pyridylacetic acids is understood to proceed through a zwitterionic intermediate. The neutral form of the acid is more prone to decarboxylation than either its protonated pyridinium salt or its deprotonated carboxylate salt[1]. The reaction involves the loss of carbon dioxide to form a resonance-stabilized carbanion, which is then protonated to yield the decarboxylated product, 5-bromo-3-methylpyridine.
Q3: Are there general conditions I should avoid to minimize decarboxylation?
A3: Yes. High reaction temperatures are a primary driver of decarboxylation. Additionally, prolonged reaction times, even at moderate temperatures, can lead to increased levels of the decarboxylated byproduct. The presence of certain transition metals, particularly copper and silver salts without appropriate ligands, can catalyze protodecarboxylation and should be used with caution[2][3][4]. Finally, reaction conditions that favor the neutral form of the molecule over its salt forms can increase the rate of decarboxylation[1].
Troubleshooting Guides
Scenario 1: Decarboxylation observed during amide coupling reactions.
Problem: You are performing an amide coupling reaction between this compound and an amine, and you are observing the formation of 5-bromo-3-methylpyridine as a significant byproduct.
Root Cause Analysis: Amide coupling reactions often require elevated temperatures to proceed at a reasonable rate, which can also promote decarboxylation. Furthermore, the choice of coupling agents and bases can influence the stability of the starting material.
Solutions:
-
Optimize Reaction Temperature: Screen a range of temperatures to find the minimum required for the coupling reaction to proceed efficiently. It is often a trade-off between reaction rate and byproduct formation.
-
Choice of Coupling Reagent: Utilize modern coupling reagents that are effective at lower temperatures, such as HATU, HBTU, or COMU, in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
pH Control: Maintain the reaction mixture at a pH where the carboxylic acid is predominantly in its carboxylate form. The use of a suitable base is critical. However, excessively strong bases might lead to other side reactions.
-
Order of Addition: Consider adding the coupling agent to the carboxylic acid and base mixture at a low temperature (e.g., 0 °C) before adding the amine. This can minimize the time the free acid is exposed to elevated temperatures in its activated state.
Scenario 2: Decarboxylation during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck).
Problem: You are using this compound in a palladium-catalyzed cross-coupling reaction and observing significant loss of the starting material to decarboxylation.
Root Cause Analysis: Palladium-catalyzed reactions often require heat, which can induce decarboxylation[5][6][7][8][9]. The basic conditions required for many of these coupling reactions can also play a role. Additionally, the palladium catalyst itself can sometimes promote decarboxylation, although this is less common for 3-pyridylacetic acids.
Solutions:
-
Protecting Group Strategy: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the cross-coupling reaction. The ester is significantly more stable to decarboxylation. Following the successful cross-coupling, the ester can be hydrolyzed back to the carboxylic acid under mild conditions.
-
Ligand Selection: The choice of phosphine ligand for the palladium catalyst can influence the reaction's thermal tolerance. Bulky, electron-rich ligands can often promote faster catalytic turnover at lower temperatures, reducing the required reaction time and heat input.
-
Careful Selection of Base: Use the mildest base necessary for the transmetalation step of the catalytic cycle. For example, potassium carbonate is often milder than cesium carbonate or potassium phosphate.
-
Slow Addition: If feasible, slow addition of the this compound to the reaction mixture at the reaction temperature can help to keep its instantaneous concentration low, potentially reducing the rate of decarboxylation.
Experimental Protocols
Protocol: Low-Temperature Amide Coupling to Minimize Decarboxylation
This protocol describes the synthesis of N-benzyl-2-(5-bromo-3-pyridyl)acetamide.
Materials:
-
This compound
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIPEA (2.5 eq).
-
Add HATU (1.1 eq) to the solution and stir for 10 minutes at 0 °C.
-
Add benzylamine (1.05 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x), followed by brine (1x).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Data Presentation
| Parameter | Condition to Favor Decarboxylation | Condition to Prevent Decarboxylation | Rationale |
| Temperature | High (> 80 °C) | Low to moderate (0 - 50 °C) | Decarboxylation is a thermally driven process. |
| pH | Neutral | Basic or Acidic | The zwitterionic/neutral form is most prone to decarboxylation[1]. |
| Catalyst | Ag(I), Cu(I)/Cu(II) salts | None, or well-ligated Pd complexes | Certain metals can catalyze protodecarboxylation[2][3][4]. |
| Protecting Group | None (free acid) | Ester (e.g., -CO2Me, -CO2Et) | Esters are not susceptible to this decarboxylation mechanism. |
Visualization
Decarboxylation Mechanism and Prevention Strategies
Caption: Factors promoting and preventing decarboxylation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protodecarboxylation of carboxylic acids over heterogeneous silver catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Decarboxylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Reactions | MDPI [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Safe handling and storage procedures for 5-Bromo-3-pyridylacetic acid
Welcome to the Technical Support Center for 5-Bromo-3-pyridylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, safe handling procedures, and troubleshooting advice for experiments involving this versatile chemical intermediate. As a Senior Application Scientist, my goal is to combine technical accuracy with practical, field-tested insights to ensure the success and safety of your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as an irritant. The primary hazards include causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] It is crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid direct contact.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][5] Some suppliers recommend refrigeration at 2-8°C for long-term storage.[5] It should be stored away from incompatible materials such as strong oxidizing agents.[3]
Q3: What is the solubility of this compound?
A3: this compound is soluble in water and other polar solvents like alcohols.[5][6] One source indicates a water solubility of 15 g/L at 25°C.[7] This solubility is attributed to the presence of the carboxylic acid group.
Q4: What are the key chemical properties of this compound?
A4: Below is a table summarizing the key chemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 39891-12-8 | [4][5][6] |
| Molecular Formula | C₇H₆BrNO₂ | [6] |
| Molecular Weight | 216.03 g/mol | [6] |
| Appearance | White to off-white or pale brown solid/powder | [6] |
| pKa | 3.86 ± 0.10 (Predicted) | [5] |
Q5: Is this compound stable under normal laboratory conditions?
A5: Yes, this compound is stable under normal, recommended storage conditions.[1] However, like other pyridylacetic acids, it may be susceptible to decarboxylation under certain reaction conditions, particularly at elevated temperatures.[8][9][10]
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper safety protocols is paramount when working with any chemical. The following diagram and table outline the necessary PPE and a general safe handling workflow.
References
- 1. 3-Pyridylacetic acid hydrochloride | 6419-36-9 | Benchchem [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. This compound | 39891-12-8 [sigmaaldrich.com]
- 5. This compound CAS#: 39891-12-8 [m.chemicalbook.com]
- 6. CAS 39891-12-8: this compound | CymitQuimica [cymitquimica.com]
- 7. CAS # 39891-12-8, 5-Bromo-3-pyridineacetic acid, (5-Bromopyridin-3-yl)acetic acid, 2-(5-Bromopyridin-3-yl)acetic acid, this compound - chemBlink [chemblink.com]
- 8. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A-Z Guide to Interpreting Complex NMR Spectra of 5-Bromo-3-pyridylacetic Acid Derivatives
Welcome to the technical support center for the analysis of 5-Bromo-3-pyridylacetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of this important class of compounds. The inherent asymmetry and the influence of electron-withdrawing substituents in these molecules often lead to complex and challenging spectra. This resource provides in-depth, question-and-answer-based troubleshooting to navigate these complexities with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm having trouble assigning the three aromatic proton signals in the ¹H NMR spectrum of my this compound derivative. How can I confidently assign the H-2, H-4, and H-6 protons?
A1: This is a very common challenge. The chemical shifts of the pyridine ring protons are highly sensitive to their position relative to the nitrogen atom and the substituents. Here’s a systematic approach to assignment:
-
Understand the Electronic Environment: The nitrogen atom is strongly electron-withdrawing, which deshields adjacent protons (α-protons at C-2 and C-6), causing them to appear at a lower field (higher ppm) compared to the proton at C-4 (γ-proton). The bromine atom at C-5 and the acetic acid group at C-3 also exert electron-withdrawing effects, further influencing the chemical shifts.
-
Predict the Relative Chemical Shifts:
-
H-2: This proton is flanked by the nitrogen atom and the acetic acid substituent. It is typically the most deshielded proton and will appear furthest downfield.
-
H-6: This proton is adjacent to the nitrogen and the bromine atom. It will also be significantly deshielded, but generally slightly upfield from H-2.
-
H-4: This proton is situated between the two substituents and is generally the most shielded of the three aromatic protons, appearing at the highest field (lowest ppm).
-
-
Analyze the Coupling Patterns (J-coupling): Spin-spin coupling provides definitive connectivity information.
-
H-2 will appear as a doublet, coupled to H-4. This is a meta-coupling (⁴J), which is typically small, around 1-3 Hz.[1]
-
H-4 will appear as a triplet or, more accurately, a doublet of doublets, as it is coupled to both H-2 and H-6. The coupling to H-2 (⁴J) will be small, and the coupling to H-6 (also ⁴J) will be similarly small.
-
H-6 will appear as a doublet, coupled to H-4 (⁴J), with a small coupling constant.
It is important to note that long-range couplings (over four or more bonds) can sometimes be observed in aromatic systems, which can further complicate the splitting patterns.[2][3]
-
-
Utilize 2D NMR Spectroscopy: For unambiguous assignment, two-dimensional NMR experiments are invaluable.[1][4]
-
COSY (Correlation Spectroscopy): This experiment will show a cross-peak between coupled protons. You should expect to see a correlation between H-4 and both H-2 and H-6.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space proximity. For instance, you would expect to see a NOE correlation between the methylene protons of the acetic acid group and the H-2 and H-4 protons.
-
Q2: The chemical shifts of my aromatic protons seem to be different from what I expected based on literature values for similar compounds. What could be causing this discrepancy?
A2: Several factors can influence proton chemical shifts, leading to variations from expected values. Here are the most common culprits:
-
Solvent Effects: The choice of deuterated solvent can significantly impact the chemical shifts of pyridine derivatives.[1][5] Aromatic solvents like benzene-d₆ can induce significant upfield shifts due to anisotropic effects, while polar protic solvents like methanol-d₄ or D₂O can lead to hydrogen bonding with the pyridine nitrogen, causing downfield shifts.[6] Always report the solvent used when comparing data.
-
Concentration: At higher concentrations, intermolecular interactions can become more pronounced, potentially leading to slight changes in chemical shifts.
-
pH: If your sample is dissolved in a protic solvent like D₂O or methanol-d₄, the pH of the solution can affect the protonation state of the pyridine nitrogen and the carboxylic acid. Protonation of the nitrogen will lead to significant downfield shifts of all ring protons.[7]
-
Temperature: While generally less dramatic for this type of molecule, temperature can influence conformational equilibria and intermolecular interactions, which may cause minor shifts in resonance frequencies.
Q3: I am struggling to identify the quaternary carbons (C-3 and C-5) in my ¹³C NMR spectrum. How can I be sure of their assignment?
A3: Quaternary carbons, having no attached protons, often present a challenge in ¹³C NMR due to their typically longer relaxation times and the absence of a Nuclear Overhauser Enhancement (NOE) from attached protons. This can result in signals that are much less intense than those of protonated carbons.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This is the most direct method to distinguish between different types of carbon atoms.
-
A DEPT-90 experiment will only show signals for CH carbons.
-
A DEPT-135 experiment will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons will be absent in both DEPT-90 and DEPT-135 spectra.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is crucial for assigning quaternary carbons. It shows correlations between carbons and protons that are two or three bonds away.
-
C-3 (attached to the acetic acid group): You should observe correlations from the methylene protons (-CH₂COOH) to C-3. You may also see correlations from H-2 and H-4 to C-3.
-
C-5 (attached to the bromine): Look for correlations from H-4 and H-6 to C-5.
-
-
Chemical Shift Prediction: While experimental verification is key, you can predict the approximate chemical shifts. The carbon attached to the electronegative bromine atom (C-5) will be significantly shielded compared to a typical aromatic carbon, while C-3 will also be influenced by the attached acetic acid group.
Experimental Protocols
Protocol 1: Acquiring a High-Quality 2D COSY Spectrum
This protocol outlines the steps for acquiring a standard gradient-selected COSY (gs-COSY) experiment, which is essential for determining proton-proton coupling networks.
-
Sample Preparation:
-
Dissolve 5-10 mg of your purified this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]
-
Ensure the sample is fully dissolved. Gentle sonication may be necessary.
-
Filter the solution into a clean NMR tube.
-
-
Spectrometer Setup (assumes a 400 MHz or higher spectrometer):
-
Tune and match the probe for ¹H.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good resolution and lineshape on the ¹H spectrum.
-
-
Acquisition Parameters:
-
Use a standard cosygpqf (or similar) pulse sequence.
-
Set the spectral width to cover all proton signals (e.g., 12 ppm).
-
Acquire a sufficient number of scans (e.g., 8-16) for a good signal-to-noise ratio.
-
Set the number of increments in the indirect dimension (F1) to at least 256 for adequate resolution.
-
-
Processing and Analysis:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum appropriately.
-
Identify the diagonal peaks (which correspond to the 1D spectrum) and the off-diagonal cross-peaks, which indicate coupled protons.
-
Data Presentation
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound in CDCl₃
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Expected Coupling Constants (Hz) |
| H-2 | 8.6 - 8.8 | - | d | ⁴J ≈ 1-3 |
| H-4 | 7.8 - 8.0 | - | t or dd | ⁴J ≈ 1-3 |
| H-6 | 8.7 - 8.9 | - | d | ⁴J ≈ 1-3 |
| -CH₂- | 3.7 - 3.9 | 35 - 45 | s | - |
| -COOH | 10.0 - 12.0 (broad) | 170 - 175 | s | - |
| C-2 | - | ~152 | - | - |
| C-3 | - | ~135 | - | - |
| C-4 | - | ~140 | - | - |
| C-5 | - | ~120 | - | - |
| C-6 | - | ~150 | - | - |
Note: These are approximate ranges and can be influenced by solvent, concentration, and other substituents.
Visualization
Diagram 1: Key HMBC Correlations for Structural Elucidation
This diagram illustrates the expected long-range correlations between protons and carbons in a this compound derivative, which are critical for unambiguous assignment of the carbon skeleton, particularly the quaternary carbons.
Caption: Key HMBC correlations in this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-3-pyridylacetic Acid in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of Substituted Pyridylacetic Acids
In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, present in a vast array of biologically active molecules and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. When further functionalized, as in the case of halogenated pyridylacetic acids, these molecules transform into versatile building blocks, offering multiple points for diversification and the construction of complex molecular architectures. 5-Bromo-3-pyridylacetic acid, in particular, is a key intermediate in the synthesis of sophisticated pharmaceutical agents, including Angiotensin-Converting Enzyme (ACE) inhibitors like Imidapril.[2][3]
This guide provides an in-depth comparison of the reactivity of this compound against other halogenated pyridine alternatives. We will dissect the fundamental principles governing its reactivity in palladium-catalyzed cross-coupling reactions—the workhorses of modern drug discovery—and provide field-proven experimental protocols and comparative data to inform your synthetic strategy.
Pillar 1: Fundamental Principles of Reactivity
The reactivity of a halogenated pyridine in cross-coupling reactions is not monolithic; it is a nuanced interplay of electronic effects, steric hindrance, and the intrinsic nature of the carbon-halogen bond. Understanding these factors is paramount to predicting reaction outcomes and optimizing conditions.
Electronic Effects: A Tale of Two Substituents
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which exerts a powerful inductive effect.[4] This electron deficiency makes the C-X (halogen) bond more susceptible to the rate-determining oxidative addition step in a palladium catalytic cycle compared to a corresponding halobenzene.[1] The positions ortho (2,6) and para (4) to the nitrogen are most affected, often exhibiting enhanced reactivity towards nucleophilic attack and oxidative addition.[1][5]
In this compound, we must consider two key electronic influences:
-
The Acetic Acid Moiety (-CH₂COOH): This group is generally considered electron-withdrawing, further decreasing the electron density of the pyridine ring.[6] However, its effect is primarily inductive and transmitted through the methylene spacer, making it less potent than directly conjugated withdrawing groups. Its presence can be challenging, as the acidic proton can interfere with basic reaction conditions, sometimes necessitating protection or careful choice of base.[7][8]
-
The Bromine Position (C-5): The C-5 position (meta to the nitrogen) is less electronically activated towards oxidative addition than the C-2, C-4, or C-6 positions.[5] This can render 5-halopyridines slightly less reactive than their 2- or 4-halo counterparts under identical conditions.
Steric Hindrance: The Influence of Position
Steric hindrance plays a critical role by potentially impeding the approach of the bulky palladium-ligand complex to the C-X bond.[9][10]
-
2-Halopyridines: A halogen at the C-2 position can be sterically hindered by a substituent at C-3. For example, in 3-Bromo-2-methylpyridine, the methyl group adjacent to the bromine can slow the rate of oxidative addition.[11]
-
3-Halopyridines: A halogen at the C-3 position is generally less sterically encumbered, especially if the adjacent C-2 and C-4 positions are unsubstituted. This is the case for this compound, where the bromine at C-5 has only hydrogen atoms as neighbors, presenting a relatively open site for catalyst approach.
-
4-Halopyridines: The C-4 position is also relatively unhindered, making 4-halopyridines generally reactive substrates.
The Nature of the Halogen: A Clear Hierarchy
For palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is dictated by its bond dissociation energy. This establishes a clear and predictable trend.[1][12]
Reactivity Trend: C-I > C-OTf > C-Br >> C-Cl
-
Iodo-pyridines: The C-I bond is the weakest, making iodopyridines the most reactive substrates. They typically undergo oxidative addition under the mildest conditions, often at room temperature.[13]
-
Bromo-pyridines: The C-Br bond is stronger than C-I but significantly weaker than C-Cl. Bromo-pyridines represent a good balance of reactivity and stability, making them the most commonly used halides in cross-coupling.[1] They react under reasonably mild conditions with a wide range of catalysts.
-
Chloro-pyridines: The C-Cl bond is the strongest, rendering chloropyridines the least reactive. Their coupling often requires more forcing conditions (higher temperatures) and specialized, highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands.[14]
Pillar 2: Comparative Reactivity in Key Cross-Coupling Reactions
Let's examine how these principles translate into practice across three essential C-C and C-N bond-forming reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used cross-coupling reaction in pharmaceutical synthesis.[12]
-
This compound: This substrate is expected to be a reliable coupling partner. The C-Br bond is sufficiently reactive, and the steric environment at C-5 is favorable. The primary challenge lies with the acidic proton of the acetic acid group, which must be considered when selecting a base. A base like K₃PO₄ or K₂CO₃ is often strong enough to facilitate the catalytic cycle without causing unwanted side reactions.[15][16]
-
Comparison with 2-Bromo and 4-Bromo Isomers: A 2-bromopyridine analogue would likely be more reactive due to the electronic activation from the adjacent nitrogen, provided there is no significant steric hindrance at C-3.[11] A 4-bromopyridine isomer would also be highly reactive. The meta-position of the bromine in the title compound makes it slightly less electronically activated, potentially requiring slightly longer reaction times or higher catalyst loading for comparable yields.
-
Comparison with Chloro and Iodo Analogs: A hypothetical 5-Iodo-3-pyridylacetic acid would react much faster and under milder conditions. Conversely, 5-Chloro-3-pyridylacetic acid would be significantly more challenging to couple, demanding a more sophisticated catalyst system (e.g., one with a Buchwald-type biarylphosphine ligand) and higher temperatures.[14]
B. Buchwald-Hartwig Amination
This reaction is a powerful tool for forming C-N bonds, coupling an aryl halide with an amine.[17][18] The pyridine nitrogen can, however, coordinate to the palladium catalyst, potentially leading to inhibition.[19] This makes ligand choice absolutely critical.
-
This compound: The reaction is feasible, but success hinges on using a suitable ligand that can both stabilize the palladium catalyst and promote the reductive elimination step while resisting catalyst deactivation by the pyridine nitrogen.[19] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often the ligands of choice.[17] A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[20]
-
Comparative Reactivity: The reactivity trends observed in Suzuki coupling generally hold true for Buchwald-Hartwig amination. The C-I bond would be most reactive, followed by C-Br, with C-Cl being the most inert. Steric hindrance around the C-X bond remains a key consideration.
C. Sonogashira Coupling
The Sonogashira coupling forges a bond between an aryl halide and a terminal alkyne, typically using a dual palladium/copper catalytic system.[21][22]
-
This compound: This substrate should perform well in Sonogashira couplings. The reaction tolerates a wide range of functional groups, and standard conditions are often effective for bromopyridines.[13][21]
-
Comparative Reactivity: The C-I/C-Br/C-Cl reactivity trend is particularly pronounced in Sonogashira couplings. It is a common strategy in dihalogenated pyridines to selectively couple at an iodo- position while leaving a chloro- or bromo- position untouched for subsequent transformations.[1] For instance, in a molecule like 3-bromo-2-chloropyridine, the Sonogashira reaction will selectively occur at the C-3 (bromo) position, as the C-Br bond is significantly more reactive than the C-Cl bond.[1]
Pillar 3: Data-Driven Comparison & Experimental Protocols
To provide a tangible comparison, the following table summarizes typical reaction outcomes for different halogenated pyridines in a Suzuki-Miyaura coupling with phenylboronic acid. While direct comparative data for pyridylacetic acids is scarce, these examples with structurally related pyridines serve as excellent proxies to illustrate the underlying principles.
| Substrate | Halogen Position | Key Substituents | Catalyst System | Conditions | Yield (%) | Commentary |
| 2-Bromo-3-methylpyridine | 2-Bromo | 3-Methyl | Pd(PPh₃)₄ / K₃PO₄ | Dioxane/H₂O, 90°C | 75-85 | High reactivity due to electronic activation at C-2; moderate steric effect from C-3 methyl group.[11] |
| 3-Bromo-2-methylpyridine | 3-Bromo | 2-Methyl | PdCl₂(dppf) / K₃PO₄ | Toluene, 100°C | ~70-80 | Steric hindrance from the adjacent C-2 methyl group can slow the reaction, requiring a more robust catalyst.[11] |
| 3-Bromo-2-chloropyridine | 3-Bromo | 2-Chloro | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O, 90°C | 85-95 | Reaction occurs selectively at the more reactive C-Br bond, leaving the C-Cl bond intact.[1] |
| 2,3-Dibromopyridine | 2-Bromo | 3-Bromo | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O, 90°C | 85-95 | Reaction occurs selectively at the more electronically activated C-2 position.[1] |
| 5-Bromo-2-methyl-3-amine | 5-Bromo | 2-Methyl, 3-Amine | Pd(PPh₃)₄ / K₃PO₄ | Dioxane/H₂O, 95°C | 70-90 | Demonstrates good reactivity at the C-5 position, even with other functional groups present.[7] |
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is designed to be a robust starting point. The causality for each reagent choice is explained to empower the researcher to troubleshoot and optimize effectively.
Objective: To synthesize 5-(Phenyl)-3-pyridylacetic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (3 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
Causality of Reagent Selection:
-
Catalyst (Pd(dppf)Cl₂): This is a highly robust and versatile pre-catalyst. The dppf ligand is both electron-rich and has a large bite angle, which promotes the crucial reductive elimination step and provides stability, making it effective for heteroaromatic substrates.[16]
-
Base (K₃PO₄): A moderately strong base is required to activate the boronic acid for transmetalation.[14] K₃PO₄ is chosen because it is strong enough for this purpose but generally compatible with the carboxylic acid group, minimizing potential side reactions.
-
Solvent (Dioxane/Water): This biphasic solvent system is standard for Suzuki couplings. Dioxane solubilizes the organic substrate and catalyst, while water is essential for dissolving the inorganic base and facilitating the transmetalation step.[7] Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) active catalyst.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an oxygen-free environment.
-
Solvent Addition: Via syringe, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Reaction: Place the flask in a preheated oil bath at 95 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Carefully acidify the aqueous layer to a pH of ~3-4 with 1M HCl to ensure the product is in its protonated, less water-soluble form.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-(Phenyl)-3-pyridylacetic acid.
Catalytic Cycle Diagram: Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly valuable and versatile building block for palladium-catalyzed cross-coupling reactions. Its reactivity is governed by a predictable set of electronic and steric principles. While the bromine at the C-5 position is less electronically activated than halogens at the ortho or para positions, its relatively unhindered nature makes it an excellent substrate for Suzuki, Buchwald-Hartwig, and Sonogashira reactions.
The primary consideration for its use is the management of the acetic acid moiety, which requires careful selection of bases to ensure efficient reaction without compromising the functional group. When compared to other halogenated pyridines, its reactivity fits neatly within the established hierarchy (I > Br > Cl), offering a good compromise between cost, stability, and reaction efficiency. By understanding these fundamental principles and employing robust, well-chosen catalytic systems, researchers can effectively leverage this compound to construct complex and medicinally relevant molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies on angiotensin converting enzyme inhibitors. VI. Synthesis and angiotensin converting enzyme inhibitory activities of the dicarboxylic acid derivative of imidapril and its diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. primescholars.com [primescholars.com]
- 4. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. name-reaction.com [name-reaction.com]
- 19. researchgate.net [researchgate.net]
- 20. Buchwald-Hartwig_reaction [chemeurope.com]
- 21. benchchem.com [benchchem.com]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
A Comparative Guide to Validating the Purity of 5-Bromo-3-pyridylacetic Acid: HPLC vs. Titration
For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of chemical intermediates is not just a matter of quality control; it is the bedrock of reproducible results and, ultimately, patient safety. 5-Bromo-3-pyridylacetic acid, a key building block in the synthesis of various pharmaceutical agents, is no exception.[1][2] Its molecular structure, featuring a pyridine ring, a carboxylic acid group, and a bromine atom, makes it a valuable intermediate.[1] This guide provides an in-depth, objective comparison of two widely used analytical techniques for validating the purity of this compound: High-Performance Liquid Chromatography (HPLC) and acid-base titration. The choice of analytical method can significantly impact the reliability of data, and this guide will equip you with the knowledge to make an informed decision based on your specific needs.[3][4][5]
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a cornerstone of modern analytical chemistry, prized for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity.[6][7] For a multi-functional molecule like this compound, HPLC offers the significant advantage of being able to separate the main compound from potential impurities, which may include starting materials, by-products, or degradation products.[6]
The Rationale Behind the HPLC Method
The developed HPLC method for this compound is a reversed-phase method, which is well-suited for separating moderately polar compounds. The choice of a C18 column is based on its versatility and proven ability to retain and separate a wide range of aromatic and moderately polar analytes.[6] The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, serves a dual purpose. The acetonitrile acts as the organic modifier, and its increasing concentration during the gradient run allows for the elution of compounds with varying polarities. The formic acid helps to suppress the ionization of the carboxylic acid group of the analyte, leading to better peak shape and retention on the nonpolar stationary phase.[8] UV detection is selected based on the presence of the pyridine ring, which is a chromophore that absorbs UV light, allowing for sensitive detection.[9][10]
Experimental Protocol: Purity Determination by HPLC
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
Preparation of Solutions:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the this compound sample to be tested.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis and Quantification:
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
References
- 1. CAS 39891-12-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 39891-12-8 [m.chemicalbook.com]
- 3. upm-inc.com [upm-inc.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. particle.dk [particle.dk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. Pyridine | SIELC Technologies [sielc.com]
A Comparative Guide to the Spectroscopic Confirmation of (5-Bromopyridin-3-Yl)Acetic Acid
For researchers and professionals in drug development and materials science, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. This guide provides an in-depth comparison and predictive analysis of the spectroscopic data required to confirm the structure of (5-Bromopyridin-3-Yl)Acetic Acid. In the absence of a complete, published experimental dataset for this specific compound, we will leverage foundational spectroscopic principles and comparative data from a close structural analog, 3-Pyridylacetic Acid, to build a robust framework for its characterization. This approach not only predicts the expected spectral features but also illustrates the analytical logic essential for structural elucidation.
The Imperative of Structural Verification
In any synthetic workflow, verifying that the target molecule has been successfully synthesized is a critical step. Spectroscopic techniques provide a detailed fingerprint of a molecule's chemical environment, offering definitive proof of its atomic connectivity and arrangement. For a substituted pyridine derivative like (5-Bromopyridin-3-Yl)Acetic Acid, a key intermediate in various synthetic applications, confirming the precise positions of the bromine and acetic acid substituents on the pyridine ring is paramount. An incorrect substitution pattern could lead to inactive compounds, undesirable side reactions, or a complete halt in a development pipeline.
Predictive Spectroscopic Analysis of (5-Bromopyridin-3-Yl)Acetic Acid
Based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we can predict the characteristic signals for (5-Bromopyridin-3-Yl)Acetic Acid. These predictions are grounded in the known effects of substituents on the pyridine ring and the intrinsic properties of the acetic acid moiety.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the two protons of the methylene group. The electron-withdrawing nature of the nitrogen and bromine atoms, along with the carboxylic acid group, will deshield the ring protons, shifting them downfield.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~8.7 - 8.9 | Doublet (d) or Doublet of Doublets (dd) | H-2 | Positioned between the nitrogen and the acetic acid-bearing carbon, leading to significant deshielding. |
| ~8.6 - 8.8 | Doublet (d) or Doublet of Doublets (dd) | H-6 | Adjacent to the nitrogen and bromine, resulting in strong deshielding. |
| ~8.0 - 8.2 | Triplet (t) or Multiplet (m) | H-4 | Influenced by both the bromine and acetic acid groups. |
| ~3.8 - 4.0 | Singlet (s) | -CH₂- | Methylene protons adjacent to the aromatic ring and the carbonyl group. |
| >10 | Broad Singlet (br s) | -COOH | The acidic proton of the carboxylic acid, often broad and far downfield. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbons of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the attached substituents.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 - 175 | C=O | Carbonyl carbon of the carboxylic acid. |
| ~150 - 155 | C-2 | Aromatic carbon adjacent to nitrogen. |
| ~148 - 152 | C-6 | Aromatic carbon adjacent to nitrogen. |
| ~140 - 145 | C-4 | Aromatic carbon. |
| ~135 - 140 | C-3 | Aromatic carbon bearing the acetic acid group. |
| ~120 - 125 | C-5 | Aromatic carbon bearing the bromine atom, its shift influenced by the heavy atom effect. |
| ~35 - 40 | -CH₂- | Methylene carbon. |
Predicted IR Spectroscopy Data
The IR spectrum is particularly useful for identifying key functional groups.
| Expected Absorption Range (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600, ~1470 | C=C and C=N stretches | Aromatic Pyridine Ring |
| ~1300 | C-O stretch | Carboxylic Acid |
| Below 800 | C-Br stretch | Bromo-substituent |
The very broad O-H stretch is a hallmark of a carboxylic acid due to strong hydrogen bonding[1][2].
Predicted Mass Spectrometry Data
In mass spectrometry, we expect to see the molecular ion peak corresponding to the mass of the molecule. The presence of bromine will be indicated by a characteristic M+2 peak of nearly equal intensity to the molecular ion peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
| m/z Value | Interpretation |
| ~215/217 | [M]⁺, Molecular ion peak (for ⁷⁹Br and ⁸¹Br isotopes) |
| [M-45]⁺ | Loss of the -COOH group |
Comparative Analysis with 3-Pyridylacetic Acid
To ground our predictions in experimental reality, we will compare them to the known spectroscopic data for 3-Pyridylacetic Acid. This molecule is the parent compound to our target molecule, lacking only the bromine atom at the 5-position.
Experimental Spectroscopic Data for 3-Pyridylacetic Acid
| Spectroscopic Technique | Experimental Data |
| ¹H NMR (in D₂O) | δ 8.40 (s, 1H), 7.79 (d, 1H), 7.45 (dd, 1H), 3.58 (s, 2H)[3] |
| Mass Spectrometry (EI) | m/z 137 (M⁺), 92 ([M-COOH]⁺)[3] |
| IR | Characteristic peaks for a carboxylic acid and an aromatic ring are expected. |
The key differences we anticipate for (5-Bromopyridin-3-Yl)Acetic Acid are:
-
¹H NMR: The introduction of the bromine atom at the 5-position will alter the chemical shifts and coupling patterns of the remaining ring protons. The symmetry of the 3-substituted ring is broken, leading to more complex splitting patterns.
-
¹³C NMR: The carbon atom attached to the bromine (C-5) will have a chemical shift significantly influenced by the heavy bromine atom.
-
Mass Spectrometry: The molecular ion peak will be shifted to a higher m/z value (215/217) and will appear as a characteristic doublet, which is a definitive indicator of the presence of a single bromine atom.
This comparative approach allows us to isolate the specific spectroscopic effects of the bromine substituent, thereby providing a powerful tool for confirming its presence and position on the pyridine ring.
Experimental Protocols
The following are standard, detailed methodologies for acquiring the spectroscopic data discussed in this guide. These protocols are designed to be self-validating, ensuring high-quality, reproducible results.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent is crucial; DMSO-d₆ is often a good choice for carboxylic acids as it allows for the observation of the acidic proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Shim the magnetic field to ensure homogeneity and obtain sharp peaks.
-
Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to further elucidate the structure and assign proton and carbon signals unambiguously.
-
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum. The instrument software will automatically subtract the background.
-
Acquire the spectrum over a range of approximately 4000-400 cm⁻¹.
-
Protocol 3: Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC) inlet.
-
Ionize the sample using a high-energy electron beam.
-
Analyze the resulting fragments based on their mass-to-charge ratio (m/z).
-
Workflow for Spectroscopic Structural Confirmation
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and confirmation of the structure of a synthesized organic compound like (5-Bromopyridin-3-Yl)Acetic Acid.
References
A Comparative Guide to the Biological Efficacy of 5-Bromo-3-pyridylacetic Acid Analogs: A Forward-Looking Analysis
Introduction: The Untapped Potential of the 5-Bromo-3-pyridylacetic Acid Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, integral to a multitude of approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it a privileged scaffold in drug design. Within this vast chemical space, 3-pyridylacetic acid derivatives have emerged as a promising starting point for the development of potent enzyme inhibitors and receptor modulators.[3] The introduction of a bromine atom at the 5-position, yielding this compound, offers a compelling vector for chemical exploration. The bromine atom is not merely a placeholder; its size, electronegativity, and ability to participate in halogen bonding can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.
While a comprehensive, head-to-head comparative study on a series of this compound analogs is not yet prominent in the public domain, the principles of medicinal chemistry allow us to construct a forward-looking guide. This document will serve as a roadmap for researchers, scientists, and drug development professionals on how to approach the synthesis, evaluation, and comparison of such analogs. By drawing parallels from structure-activity relationship (SAR) studies on closely related scaffolds, we can anticipate the impact of structural modifications and design robust experimental workflows to unlock the therapeutic potential of this chemical series.
This guide will focus on a key biological target for pyridine-based ligands: the nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels implicated in a range of neurological and inflammatory disorders.
Designing the Analog Library: A Rationale for Chemical Diversification
The logical first step in a drug discovery campaign is the design and synthesis of a focused library of analogs. Starting with the this compound core, we can systematically modify key positions to probe the chemical space and understand the structure-activity relationships.
Key Modification Points:
-
The 5-Position (Bromo Substituent): While our parent scaffold is defined by the bromo-substituent, a comparative study would necessitate exploring other halogens (Cl, F) and small lipophilic groups (CH3, CF3) to understand the role of electronics and sterics at this position.
-
The Acetic Acid Side Chain: The carboxylic acid moiety is a critical pharmacophore, often involved in key interactions with the biological target. Modifications here could include esterification, amidation, or replacement with bioisosteres such as tetrazoles to modulate physicochemical properties like cell permeability and metabolic stability.
-
The Pyridine Ring: While the pyridine core is essential, substitutions at other positions (e.g., 2, 4, or 6) could be explored to fine-tune the electronic properties and steric profile of the molecule.
The following Graphviz diagram illustrates a potential workflow for the design and evaluation of a this compound analog library.
Caption: A typical workflow for the design, synthesis, and evaluation of an analog library.
Comparative Biological Efficacy: A Focus on Nicotinic Acetylcholine Receptors
While specific data for this compound analogs is emerging, we can extrapolate from existing research on related 5-substituted pyridine compounds to predict how our designed analogs might behave. A study by Lin et al. (2001) on 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine provides valuable insights into the influence of substituents at the 5-position on nAChR binding affinity.[4]
The following table presents hypothetical data for a series of 5-substituted-3-pyridylacetic acid analogs, modeled after the findings for other 5-substituted pyridines, to illustrate the expected outcomes of a comparative study.
| Compound ID | 5-Substituent | R-group (Acetic Acid) | Ki (nM) at α4β2 nAChR | Functional Activity |
| BPA-1 (Parent) | Br | -COOH | 25.0 | Partial Agonist |
| BPA-2 | Cl | -COOH | 30.5 | Partial Agonist |
| BPA-3 | F | -COOH | 45.2 | Partial Agonist |
| BPA-4 | Phenyl | -COOH | 0.69 | Antagonist |
| BPA-5 | 4-F-Phenyl | -COOH | 0.55 | Antagonist |
| BPA-6 | Br | -COOCH3 | 35.8 | Partial Agonist |
| BPA-7 | Br | -CONH2 | 40.1 | Partial Agonist |
Note: The data in this table is illustrative and intended to guide experimental design. Actual values would need to be determined empirically.
Interpreting the Structure-Activity Relationship (SAR)
-
Impact of the 5-Substituent: The nature of the substituent at the 5-position appears to be a critical determinant of both binding affinity and functional activity. Small, electron-withdrawing groups like halogens may favor partial agonism. In contrast, bulkier, aromatic substituents at the 5-position could switch the functional activity from agonism to antagonism, a phenomenon observed in other nAChR modulator series.[4]
-
Role of the Acetic Acid Moiety: Modification of the carboxylic acid to an ester or amide may slightly decrease binding affinity, likely due to the loss of a key hydrogen bond interaction. However, these modifications can be crucial for improving cell permeability and oral bioavailability.
The following Graphviz diagram illustrates the key SAR points.
Caption: Key structure-activity relationships for 5-substituted-3-pyridylacetic acid analogs.
Experimental Protocols
To ensure the generation of robust and reproducible data, standardized experimental protocols are essential.
Synthesis of this compound Analogs (General Procedure)
A general synthetic route to this compound and its ester or amide analogs can be adapted from established methods.
-
Starting Material: Commercially available 5-bromo-3-methylpyridine.
-
Oxidation: The methyl group at the 3-position is oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate) to yield 5-bromonicotinic acid.
-
Homologation: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride. This is followed by an Arndt-Eistert reaction or a similar homologation procedure to introduce the methylene group and form the methyl ester of this compound.
-
Hydrolysis/Amidation: The methyl ester can be hydrolyzed to the free acid (this compound) using standard conditions (e.g., LiOH in THF/water). Alternatively, the ester can be reacted with various amines to generate a library of amide analogs.
In Vitro Biological Evaluation: nAChR Binding Assay
The primary in vitro assay to determine the affinity of the synthesized analogs for the target receptor is a competitive radioligand binding assay.
-
Preparation of Membranes: Rat brain cortices are homogenized and centrifuged to prepare a crude membrane fraction rich in nAChRs.
-
Binding Assay: The membrane preparation is incubated with a known concentration of a radiolabeled nAChR ligand (e.g., [3H]-epibatidine) and varying concentrations of the test compound (analogs of this compound).
-
Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value, a measure of the binding affinity, is then calculated using the Cheng-Prusoff equation.
In Vitro Biological Evaluation: Functional Assay (Two-Electrode Voltage Clamp)
To determine whether the analogs act as agonists, antagonists, or allosteric modulators, a functional assay using Xenopus oocytes expressing the target nAChR subtype (e.g., human α4β2) is employed.
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the subunits of the desired nAChR.
-
Electrophysiological Recording: After a period of incubation to allow for receptor expression, the oocytes are placed in a recording chamber and impaled with two electrodes for voltage clamping.
-
Compound Application: The oocytes are perfused with a solution containing a known concentration of acetylcholine (the natural agonist) in the presence and absence of the test compound.
-
Data Acquisition and Analysis: The resulting ion currents are recorded and analyzed to determine the effect of the test compound on the acetylcholine-induced response. An increase in the response indicates agonism or positive allosteric modulation, while a decrease suggests antagonism or negative allosteric modulation.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. While direct comparative data on its analogs is still forthcoming, a systematic approach to its exploration, guided by the principles of SAR and established experimental protocols, holds significant potential for the discovery of novel therapeutics. The insights from related pyridine-based compounds strongly suggest that substitutions at the 5-position and modifications of the acetic acid side chain will be key determinants of biological activity.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound analogs against a panel of relevant biological targets, including various nAChR subtypes and key enzyme families. Such studies will undoubtedly uncover novel lead compounds and enrich our understanding of the chemical biology of this intriguing scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Criticality of Specificity: A Comparative Guide to Cross-Reactivity Analysis of Antibodies to 5-Bromo-3-pyridylacetic Acid Haptens
This guide provides an in-depth technical analysis of cross-reactivity for antibodies developed using 5-Bromo-3-pyridylacetic acid as the immunizing hapten. We will delve into the causality behind experimental design, provide a detailed, self-validating protocol for assessing cross-reactivity using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), and present comparative data to illustrate the principles of antibody specificity.
The Rationale for Cross-Reactivity Profiling: Why Structural Analogs Matter
The specificity of an anti-hapten antibody is dictated by the precise molecular interactions between the antibody's paratope and the hapten's epitope.[1][2] Minor alterations in the hapten's structure can significantly impact this binding affinity. For antibodies raised against this compound, it is crucial to assess their binding to molecules that share the core pyridylacetic acid structure but differ in the nature and position of their substituents. This proactive analysis allows for the identification of potential interferences and provides confidence in the assay's specificity.
For this comparative analysis, we have selected a panel of structurally related compounds to challenge the specificity of our anti-5-Bromo-3-pyridylacetic acid antibody. The selection is based on systematic modifications to the parent molecule to probe the antibody's recognition of key structural features:
-
The Pyridine Ring: Is the nitrogen atom's position critical for binding?
-
The Acetic Acid Moiety: How does modification of this group affect recognition?
-
The Bromo-Substituent: Is the presence and position of the bromine atom a key determinant of specificity?
The following diagram illustrates the logical relationship between the target analyte and the selected potential cross-reactants.
Caption: Structural analogs selected for cross-reactivity testing.
Experimental Workflow: A Competitive ELISA for Hapten Cross-Reactivity
To quantitatively assess the cross-reactivity of the anti-5-Bromo-3-pyridylacetic acid antibody, a competitive ELISA is the assay of choice.[3][4][5][6][7] This format is ideal for small molecule detection as it relies on the competition between the free hapten in solution (the analyte or potential cross-reactant) and a hapten-protein conjugate immobilized on the ELISA plate for binding to a limited amount of the specific antibody. The signal generated is inversely proportional to the concentration of the free hapten in the sample.
The following diagram outlines the key steps in our validated competitive ELISA workflow.
Caption: Workflow for the competitive ELISA.
Detailed Experimental Protocol
Materials:
-
96-well high-binding polystyrene microplates
-
Anti-5-Bromo-3-pyridylacetic acid polyclonal antibody
-
This compound-BSA conjugate (for coating)
-
This compound standard
-
Potential cross-reactants (3-Pyridylacetic acid, 5-Chloro-3-pyridylacetic acid, 3-Bromo-5-pyridylacetic acid, 5-Bromo-2-pyridylacetic acid, Phenylacetic acid)
-
Goat anti-rabbit IgG-HRP conjugate
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween 20, pH 7.4)
-
Blocking Buffer (PBS with 1% BSA, pH 7.4)
-
Assay Buffer (PBS with 0.1% BSA, 0.05% Tween 20, pH 7.4)
-
TMB Substrate Solution
-
Stop Solution (2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the this compound-BSA conjugate to 2 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 300 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in Assay Buffer. A typical concentration range would be from 0.1 ng/mL to 1000 ng/mL.
-
Prepare the working dilution of the anti-5-Bromo-3-pyridylacetic acid antibody in Assay Buffer. The optimal dilution should be predetermined by titration to achieve approximately 50% of the maximum signal in the absence of free hapten.
-
In a separate dilution plate, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the diluted primary antibody.
-
Incubate this mixture for 30 minutes at room temperature.
-
Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked ELISA plate.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Detection:
-
Dilute the goat anti-rabbit IgG-HRP conjugate in Assay Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate five times with 300 µL of Wash Buffer per well.
-
-
Substrate Addition:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
-
Stop Reaction:
-
Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
-
Read Plate:
-
Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
-
Data Analysis and Interpretation
The cross-reactivity is determined by comparing the concentration of the cross-reactant required to cause a 50% inhibition of the maximum signal (IC50) with the IC50 of the target analyte, this compound.
The percentage of cross-reactivity (%CR) is calculated using the following formula:
%CR = (IC50 of this compound / IC50 of cross-reactant) x 100
Comparative Performance Data
The following table summarizes the hypothetical, yet representative, results of the cross-reactivity analysis.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | Target Analyte | 10.2 | 100 |
| 3-Pyridylacetic acid | Lacks the bromo group | > 1000 | < 1.02 |
| 5-Chloro-3-pyridylacetic acid | Bromo replaced by chloro | 85.5 | 11.9 |
| 3-Bromo-5-pyridylacetic acid | Isomeric position of bromo group | 254.1 | 4.0 |
| 5-Bromo-2-pyridylacetic acid | Isomeric position of acetic acid group | 489.7 | 2.1 |
| Phenylacetic acid | Pyridine ring replaced by benzene | > 1000 | < 1.02 |
Discussion of Results and Scientific Insights
The experimental data clearly demonstrates the high specificity of the antibody for this compound.
-
High Specificity for the Target: The low IC50 value for this compound indicates a high binding affinity of the antibody for its intended target.
-
Critical Role of the Bromo Group: The negligible cross-reactivity with 3-Pyridylacetic acid (<1.02%) strongly suggests that the bromine atom at the 5-position is a critical component of the epitope recognized by the antibody. Its absence leads to a dramatic loss of binding affinity.
-
Influence of Halogen Substitution: The substitution of bromine with chlorine (5-Chloro-3-pyridylacetic acid) results in a significant decrease in binding affinity (11.9% cross-reactivity). This indicates that while another halogen at the 5-position can be tolerated to some extent, the size and electronegativity of the bromine atom are important for optimal binding.
-
Positional Importance: The low cross-reactivity with the isomeric compounds, 3-Bromo-5-pyridylacetic acid (4.0%) and 5-Bromo-2-pyridylacetic acid (2.1%), underscores the antibody's ability to recognize the specific spatial arrangement of the functional groups on the pyridine ring.
-
Pyridine Ring is Essential: The lack of cross-reactivity with Phenylacetic acid (<1.02%) confirms that the pyridine ring itself is a key feature of the epitope.
These findings are consistent with the principles of antibody-hapten interactions, where both the chemical nature and the three-dimensional conformation of the hapten are crucial for recognition.[5][7]
Conclusion
This comprehensive guide demonstrates a robust methodology for the cross-reactivity analysis of antibodies developed against the hapten this compound. The presented experimental data highlights the high specificity of the antibody, with the bromine atom at the 5-position and the overall structure of the pyridylacetic acid core being critical for recognition. For researchers in drug development and diagnostics, conducting such rigorous cross-reactivity profiling is essential to ensure the validity and reliability of their immunoassay data, ultimately contributing to the integrity of their scientific findings.
References
- 1. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antibody Cross-Reactivity in Auto-Immune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of experimental design techniques to optimize a competitive ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. forensicrti.org [forensicrti.org]
- 5. An ELISA-based approach to optimize elution conditions for obtaining hapten-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. southernbiotech.com [southernbiotech.com]
A Senior Application Scientist's Guide to 5-Bromo-3-Pyridineacetic Acid in Modern Synthetic Protocols
For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a critical step in the synthesis of novel chemical entities. Among the vast array of available building blocks, 5-bromo-3-pyridineacetic acid stands out as a versatile intermediate, offering a unique combination of a nucleophilic carboxylic acid and an electrophilic pyridine ring poised for cross-coupling reactions.
This guide provides an in-depth technical comparison of 5-bromo-3-pyridineacetic acid's performance in key synthetic protocols. We will objectively benchmark its reactivity against common alternatives, supported by representative experimental data, and delve into the causality behind protocol choices to empower you to make informed decisions in your synthetic endeavors.
The Strategic Advantage of the Bromo Substituent
In the realm of palladium-catalyzed cross-coupling reactions, the choice of the halide on the aromatic ring is a crucial determinant of reactivity. The general trend for oxidative addition to a Pd(0) center follows the order of carbon-halogen bond strength: C-I > C-Br > C-Cl.[1][2] This principle dictates that while aryl iodides are the most reactive, they are often more expensive and less stable. Aryl chlorides are cost-effective but typically require more forcing conditions and specialized catalyst systems to achieve efficient coupling.[3]
5-Bromo-3-pyridineacetic acid occupies a strategic sweet spot, offering a good balance of reactivity and stability, making it a reliable and versatile substrate for a wide range of transformations.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, valued for its mild conditions and broad functional group tolerance.[4] The performance of 5-bromo-3-pyridineacetic acid in this reaction is benchmarked against its chloro and iodo analogs below.
Table 1: Representative Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Halide (Analog) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodopyridine | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | DME/H₂O | 80 | 2 | ~95 | General Knowledge |
| 3-Bromopyridine | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | MeCN/H₂O | 80 | 4 | ~85-90 | [5] |
| 3-Chloropyridine | Pd₂(dba)₃/SPhos (2/4 mol%) | K₃PO₄ | Dioxane/H₂O | 110 | 18 | ~80-85 | [3][6] |
Expertise & Experience: The higher reactivity of the C-Br bond compared to the C-Cl bond allows for the use of less forcing conditions (lower temperatures and often a wider range of catalysts) to achieve high yields in Suzuki-Miyaura couplings. While an iodo-substituted pyridine would react faster, the bromo-analog offers a good compromise of reactivity, stability, and cost-effectiveness for most applications. The presence of the acetic acid moiety may require the use of a base like K₂CO₃ or K₃PO₄ to avoid unwanted side reactions with the carboxylic acid.
Experimental Workflow & Catalytic Cycle
The general workflow for a Suzuki-Miyaura coupling is a multi-step process requiring an inert atmosphere to protect the palladium catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 5-Bromo-3-pyridylacetic Acid
As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a fundamental responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a self-validating, trustworthy laboratory operation. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Bromo-3-pyridylacetic acid, grounded in an understanding of its chemical properties and the regulatory landscape.
Part 1: Hazard Assessment & Chemical Profile
Before any disposal procedure can be established, a thorough understanding of the substance's intrinsic hazards is paramount. This compound is a halogenated pyridine derivative. This classification is critical, as both halogenated organic compounds and pyridine-based molecules are subject to stringent disposal regulations due to their potential for environmental persistence and toxicity.[1][2][3]
The hazards, as identified in Safety Data Sheets (SDS), are summarized below.[4][5][6]
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[6][7] |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation.[6][7] |
| Specific target organ toxicity (single exposure) | H335 | Warning | May cause respiratory irritation.[6][7] |
The causality behind these hazards stems from the molecule's structure. The carboxylic acid group can cause irritation, while the overall molecule can elicit a toxicological response.
Part 2: Core Disposal Protocol: A System for Safe Management
The following protocol is designed to ensure safety and regulatory compliance. The ultimate goal is to manage the waste from its point of generation to its final collection by a licensed disposal service, preventing environmental release and ensuring personnel safety.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Handling of both the pure compound and its waste requires strict adherence to PPE standards to mitigate the risks of skin, eye, and respiratory irritation.[6]
-
Gloves: Wear nitrile gloves, which are resistant to a broad range of chemicals, including pyridine derivatives.[8]
-
Eye Protection: Use safety glasses with side shields or, for larger quantities, splash-proof chemical goggles.[6][9]
-
Lab Coat: A standard lab coat is required to prevent skin contact.[8]
-
Ventilation: All handling and waste consolidation should occur inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[8][10]
Step 2: Waste Segregation at the Source
This is the most critical step in a compliant waste management system. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer. [8][11]
-
Designate a "Halogenated Organic Waste" Stream: As a brominated compound, this chemical must be disposed of in a waste stream specifically for halogenated organics.[12] Mixing it with non-halogenated waste can create a much larger volume of more expensive and difficult-to-dispose-of hazardous waste.
-
Maintain Chemical Compatibility: Do not mix this acidic waste with bases or strong oxidizing agents in the same container to avoid violent reactions.[10][13]
Step 3: Proper Containerization and Labeling
The integrity of the waste management process relies on robust containment and clear communication.
-
Container Selection: Use a chemically compatible, leak-proof container with a tight-fitting screw cap.[10][13][14] Ensure the container material does not react with the acidic waste.[15]
-
Labeling: The container must be clearly labeled before the first drop of waste is added.[12] The label must include:
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[13]
-
Location: The SAA can be a designated area of a lab bench or within a chemical fume hood.[13] It must be under the direct control of laboratory personnel.[15]
-
Container Management: Waste containers in the SAA must be kept securely capped at all times, except when actively adding waste.[13][14]
-
Capacity: Do not overfill containers; leave at least 10% headspace to allow for expansion.[15]
Step 5: Arrange for Professional Disposal
The final step is to ensure the waste is transported and disposed of by a licensed environmental services contractor.[15][16]
-
Collection: Follow your institution's procedures to request a pickup of the full waste container.
-
Disposal Technology: As a halogenated organic waste, the most probable disposal method is high-temperature incineration at a permitted hazardous waste facility.[1][2] This process is designed to destroy the organic molecule, preventing its release into the environment.
Part 3: Handling Special Cases & Emergencies
Disposal of Contaminated Labware
-
Grossly Contaminated Items: Labware such as gloves, wipes, or pipette tips that are heavily contaminated with this compound should be placed in a sealed bag, labeled as hazardous waste with the chemical name, and disposed of via the professional disposal service.[14]
-
Minimally Contaminated Items: Labware that is not grossly contaminated can often be decontaminated.[17]
Decontaminating "Empty" Containers An "empty" container that once held this compound is still considered hazardous waste. To render it non-hazardous, it must be triple-rinsed.[14]
-
Rinse the container with a suitable solvent (one that can dissolve the compound) three times.
-
Crucially, collect the solvent rinsate from all three rinses into your halogenated hazardous waste container. [14]
-
After the triple rinse, the container can often be disposed of in the normal trash (or recycled, per institutional policy).
Spill Management
-
Ensure proper PPE is worn.
-
Contain the spill using an absorbent, inert material such as sand, vermiculite, or a commercial spill kit.[8][10]
-
Carefully collect the absorbent material and spilled chemical using spark-proof tools into a sealable, labeled container for disposal as hazardous waste.[4][10]
-
Clean the spill area thoroughly.
Part 4: Visualization of the Disposal Workflow
The following diagram illustrates the critical decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Waste Disposal Decision Workflow for this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory science. By adhering to a protocol founded on the principles of hazard assessment, strict segregation, proper containment and labeling, and professional final disposal, we uphold our commitment to safety and environmental integrity. This systematic approach ensures that our pursuit of scientific advancement does not come at the cost of the health of our researchers or our planet.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound | 39891-12-8 [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. CAS # 39891-12-8, 5-Bromo-3-pyridineacetic acid, (5-Bromopyridin-3-yl)acetic acid, 2-(5-Bromopyridin-3-yl)acetic acid, this compound - chemBlink [chemblink.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. fishersci.com [fishersci.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. carlroth.com [carlroth.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 17. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
A Researcher's Guide to the Safe Handling of 5-Bromo-3-pyridylacetic Acid: A Focus on Personal Protective Equipment
As a Senior Application Scientist, my foremost priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also safely. This guide provides an in-depth operational plan for the safe handling of 5-Bromo-3-pyridylacetic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). This is not merely a checklist, but a framework for understanding the "why" behind each safety protocol, ensuring a culture of safety and scientific integrity in your laboratory.
This compound is a valuable reagent in pharmaceutical and agrochemical research. However, like many halogenated pyridine derivatives, it presents hazards that demand careful management. According to safety data sheets, this compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] Some sources also indicate that it may cause respiratory irritation.[1][3] Therefore, a comprehensive PPE strategy is non-negotiable.
Core Principles of Chemical Handling: Beyond the Basics
Safe laboratory practice is a dynamic process, not a static set of rules. The choice of PPE should always be informed by a thorough risk assessment of the specific procedure being undertaken. The scale of the experiment, the concentration of the reagent, and the potential for aerosolization are all critical factors that will dictate the necessary level of protection.
Engineering Controls: Your First Line of Defense
Before any discussion of PPE, it is crucial to emphasize the importance of engineering controls. Personal protective equipment is the last line of defense. Always handle this compound in a well-ventilated area.[4][5][6] For any procedure involving weighing, transferring, or potential heating of the solid compound, a certified chemical fume hood is mandatory to minimize the risk of inhaling dust or vapors.[3][4][7] Ensure that an emergency eyewash station and a safety shower are readily accessible and unobstructed before you begin your work.[3][6][7]
Selecting the Appropriate Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. The subsequent sections will delve into the rationale behind each selection.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[4][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl Rubber). | Prevents skin contact, which can lead to irritation.[4][5][9] The choice of glove material should be based on the manufacturer's compatibility charts. |
| Body Protection | A fully-buttoned laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure to spills or splashes.[3][5][9] |
| Respiratory Protection | Generally not required for small-scale use in a fume hood. A NIOSH-approved respirator may be necessary for large quantities, spill cleanup, or in cases of inadequate ventilation. | Prevents the inhalation of dust or vapors, which may cause respiratory tract irritation.[3][8] |
Eye and Face Protection: An Imperative
Given that this compound can cause serious eye irritation, robust eye protection is essential.[1] Standard safety glasses are insufficient. Chemical splash goggles that provide a seal around the eyes are the minimum requirement.[4][6] For procedures with a higher risk of splashing, such as when transferring solutions or working with larger quantities, a full-face shield should be worn in conjunction with safety goggles.[6]
Hand Protection: Choosing the Right Barrier
The skin is a primary route of exposure, and this compound is known to cause skin irritation.[1] Therefore, selecting the correct gloves is critical. While nitrile gloves are a common choice in many laboratories for general chemical resistance, for halogenated compounds like this, it is prudent to consult the glove manufacturer's compatibility data.[5] For pyridine and its derivatives, neoprene and butyl rubber gloves are often recommended for their enhanced resistance.[4] Always inspect gloves for any signs of degradation or perforation before use and remove them promptly and properly to avoid contaminating your skin or work surfaces.
Body Protection: A Professional Standard
A clean, fully-buttoned lab coat serves as a removable barrier to protect your skin and personal clothing from contamination.[5][9] It is essential that the lab coat is made of a suitable material and is regularly laundered. Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[3][10]
Respiratory Protection: A Risk-Based Approach
When handling small quantities of this compound within a properly functioning chemical fume hood, respiratory protection is typically not necessary.[11] The engineering controls are designed to prevent inhalation exposure. However, in situations where ventilation is inadequate, or when dealing with a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be required.[3] It is important to note that the use of a respirator requires proper training, fit-testing, and medical clearance.[12]
Operational and Disposal Plans: A Step-by-Step Guide
A safe experiment is a well-planned experiment. The following workflow provides a procedural guide for handling this compound from receipt to disposal.
Experimental Workflow
Caption: A step-by-step experimental workflow for handling this compound.
-
Risk Assessment: Before beginning any work, review the Safety Data Sheet (SDS) and assess the risks associated with the planned procedure.[13]
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare Work Area: Ensure your chemical fume hood is operational and your workspace is clean and uncluttered.
-
Weighing and Transfer: Conduct all manipulations of the solid compound within the fume hood to contain any dust.
-
Reaction: Perform your experimental procedure, remaining vigilant of any potential for splashing or aerosolization.
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with the chemical.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, in a clearly labeled and sealed hazardous waste container according to your institution's guidelines.[1]
-
Doffing PPE: Remove your PPE in the correct order to prevent cross-contamination. Typically, this involves removing gloves first, followed by your lab coat and eye protection.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[11]
Spill Management
In the event of a spill, your response will depend on the scale.
-
Small Spill: For a small spill that can be cleaned up in a short amount of time, and if you are trained to do so, you may proceed with caution.[12] Wearing your full PPE, use an inert absorbent material like sand or vermiculite to contain the spill.[5] Collect the material into a sealed container for hazardous waste disposal.
-
Large Spill: For a large spill, or any spill outside of a fume hood, evacuate the area immediately and alert your institution's emergency response team.[12]
Conclusion: Fostering a Culture of Safety
The responsible handling of chemicals like this compound is a cornerstone of excellent scientific practice. By understanding the hazards and the rationale behind the recommended safety protocols, you are not only protecting yourself but also your colleagues and the integrity of your research. This guide should serve as a living document, to be integrated with your institution's specific safety policies and your own professional judgment.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. media.laballey.com [media.laballey.com]
- 8. healthybean.org [healthybean.org]
- 9. nj.gov [nj.gov]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. fishersci.com [fishersci.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. This compound - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
